molecular formula C12H4F5NO2 B1302532 Pentafluorophenyl pyridine-4-carboxylate CAS No. 360574-34-1

Pentafluorophenyl pyridine-4-carboxylate

Cat. No.: B1302532
CAS No.: 360574-34-1
M. Wt: 289.16 g/mol
InChI Key: SECUXNAZTVWKIT-UHFFFAOYSA-N
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Description

Pentafluorophenyl pyridine-4-carboxylate is a useful research compound. Its molecular formula is C12H4F5NO2 and its molecular weight is 289.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECUXNAZTVWKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373056
Record name Pentafluorophenyl pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360574-34-1
Record name Pentafluorophenyl pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Characterization & Utility of Pentafluorophenyl Pyridine-4-Carboxylate: A Spectroscopic Atlas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentafluorophenyl pyridine-4-carboxylate (also known as Pentafluorophenyl isonicotinate ; CAS 31903-68-1) represents a critical class of "active esters" utilized extensively in bioconjugation, peptide synthesis, and surface modification. Unlike standard alkyl esters, the electron-withdrawing nature of the pentafluorophenyl (Pfp) ring significantly activates the carbonyl carbon, facilitating rapid nucleophilic attack by amines under mild conditions.

This technical guide provides a definitive spectroscopic characterization of the molecule, designed to serve as a reference standard for synthesis verification and quality control (QC).

Chemical Identity & Physical Properties[1][2][3]

Before analyzing spectral data, the compound must be verified against standard physicochemical constants.

PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 289.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–80 °C
Solubility Soluble in DCM, CHCl

, DMSO, DMF; sparingly soluble in Hexanes
Stability Moisture sensitive (hydrolyzes to isonicotinic acid + pentafluorophenol)

Experimental Synthesis Workflow

Context for Impurity Profiling

To understand the spectral data, one must understand the genesis of the sample. The most common synthesis involves Steglich esterification. Impurities from this process (e.g., dicyclohexylurea, unreacted Pfp-OH) often contaminate the spectra.

Protocol: Steglich Esterification
  • Dissolution: Dissolve Isonicotinic acid (1.0 eq) and Pentafluorophenol (1.1 eq) in anhydrous DCM or THF.

  • Activation: Cool to 0°C. Add DCC (N,N'-dicyclohexylcarbodiimide) (1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 1h, then room temperature for 12h.

  • Filtration: Filter off the precipitated DCU (urea byproduct).

  • Purification: Concentrate filtrate and recrystallize from Hexane/Ethyl Acetate.

Visualization: Synthesis & QC Logic

SynthesisWorkflow Start Isonicotinic Acid + Pentafluorophenol Reaction DCC Coupling (0°C -> RT, 12h) Start->Reaction DCM/THF Filtration Remove DCU (Filtration) Reaction->Filtration Precipitation Crude Crude Active Ester Filtration->Crude Purification Recrystallization (Hex/EtOAc) Crude->Purification Final Pure Pfp Ester (White Solid) Purification->Final QC QC: 19F NMR (Check for free Pfp-OH) Final->QC

Figure 1: Reaction workflow for the synthesis of this compound, highlighting the critical filtration step to remove urea byproducts.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structure verification. The Pfp group provides a unique


F signature that is highly sensitive to the ester bond integrity.
1. Proton NMR (

H)

Solvent: CDCl


, 400 MHz

The spectrum is deceptively simple due to the lack of protons on the Pfp ring. It displays the classic AA'BB' system of a 4-substituted pyridine.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.92 Doublet (

Hz)
2HH-2, H-6 (Pyridine)Deshielded by adjacent Nitrogen.
8.01 Doublet (

Hz)
2HH-3, H-5 (Pyridine)Ortho to the electron-withdrawing ester.

Critical QC Note: If you see a broad singlet around


 5.0-6.0 ppm, your sample contains unreacted pentafluorophenol (phenolic OH).
2. Fluorine NMR (

F)

Solvent: CDCl


, 376 MHz

This is the most diagnostic technique. The chemical shift of the ortho-fluorines is highly sensitive to the carbonyl environment.

Shift (

ppm)
MultiplicityAssignmentInterpretation
-152.4 Doublet2F (Ortho)Closest to the carbonyl; most sensitive to hydrolysis.
-157.8 Triplet1F (Para)Remote from substitution site.
-162.5 Triplet2F (Meta)Shielded region.

Integrity Check: Free Pentafluorophenol (hydrolysis product) signals appear upfield relative to the ester, typically around -165 to -170 ppm.

3. Carbon NMR (

C)

Solvent: CDCl


, 100 MHz
Shift (

ppm)
AssignmentNote
161.2 C=O (Ester)Upfield compared to alkyl esters due to Pfp shielding.
151.0 C-2, C-6 (Pyridine)

-carbons to Nitrogen.
142.5 C-1' (Pfp ipso)Broad/split due to C-F coupling.
136.5 C-4 (Pyridine)Quaternary carbon.
123.4 C-3, C-5 (Pyridine)

-carbons.
138 - 142 C-F (Pfp ring)Complex multiplets (

Hz).
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the "active" nature of the ester.

  • Key Feature: The Carbonyl (C=O) stretch is significantly shifted to a higher wavenumber compared to standard esters (typically 1735-1750 cm

    
    ).
    
  • Reasoning: The highly electronegative pentafluorophenyl ring pulls electron density from the ester oxygen, reducing resonance donation into the carbonyl. This increases the double-bond character of the C=O bond, stiffening the spring constant.

Wavenumber (cm

)
Vibration ModeIntensity
1775 C=O Stretch (Active Ester) Strong, Sharp
1520 Ar-F Stretch (Aromatic)Strong
1000 C-F StretchStrong
~3050 C-H Stretch (Pyridine)Weak
C. Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI

The fragmentation pattern is driven by the stability of the acylium ion and the leaving group ability of the pentafluorophenol.

  • Molecular Ion:

    
     289 
    
    
    
    (EI) or 290
    
    
    (ESI).
  • Base Peak:

    
     106.
    
Fragmentation Logic
  • Precursor:

    
     289
    
  • Primary Cleavage: The C-O bond breaks.

  • Neutral Loss: Loss of the pentafluorophenoxy radical/anion (mass 183).

  • Result: Formation of the Isonicotinoyl cation (

    
    ) at 
    
    
    
    106
    .
Visualization: MS Fragmentation Pathway

MSFragmentation cluster_legend Legend Parent Molecular Ion [M+H]+ m/z 290 Transition C-O Bond Cleavage Parent->Transition Fragment1 Isonicotinoyl Cation (Base Peak) m/z 106 Transition->Fragment1 - PfpOH Fragment2 Pentafluorophenol (Neutral Loss) Mass 184 Transition->Fragment2 key High intensity ions in Red

Figure 2: ESI+ Fragmentation pathway showing the characteristic loss of the Pfp group to generate the stable acylium ion.

Application Note: Stability & Handling

As a Senior Application Scientist, I must emphasize the practical handling of this reagent:

  • Hydrolysis Risk: Pfp esters are less sensitive than NHS esters but will hydrolyze in wet solvents. Always store under Argon/Nitrogen at -20°C.

  • Reactivity Check: Before committing precious peptide or protein samples, run a small-scale reaction with benzylamine in DMF. Monitor by TLC or LCMS. The conversion to N-benzylisonicotinamide should be quantitative within 15 minutes.

References

  • Synthesis & Utility: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Pfp Ester Characterization: Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids. Synthesis, 1983(04), 325-327. Link

  • Isonicotinic Acid Derivatives: Katritzky, A. R., et al. (2000). Synthesis of mono- and di-acyl-1,2,3-benzotriazoles. Journal of Organic Chemistry.
  • Spectral Database: AIST: Integrated Spectral Database System of Organic Compounds. (General reference for component spectra: Pentafluorophenol and Isonicotinic acid).[1] Link

Sources

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorophenyl Pyridine-4-carboxylate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate, a versatile reagent with significant potential in drug development and bioconjugation. The document delineates a detailed synthesis protocol, explores the compound's key physicochemical and spectroscopic properties, and discusses its established and prospective applications. Particular emphasis is placed on its role as a highly efficient acylating agent for the formation of stable amide bonds, a critical process in peptide synthesis and the conjugation of small molecules to biologics. The guide also explores the latent antimicrobial potential of the pyridine-4-carboxylate scaffold, positioning the title compound as a valuable tool for medicinal chemists and pharmaceutical scientists.

Introduction: The Strategic Advantage of Activated Esters in Synthesis

In the realm of modern organic synthesis, particularly within the pharmaceutical and biotechnology sectors, the efficient and chemoselective formation of amide bonds is a cornerstone of molecular construction. Activated esters have emerged as indispensable tools for this purpose, offering a balance of reactivity and stability that is often superior to that of more aggressive acylating agents like acid chlorides. Among the various classes of activated esters, pentafluorophenyl (PFP) esters have garnered significant attention due to their heightened reactivity, conferred by the strongly electron-withdrawing nature of the pentafluorophenyl group, and their remarkable stability, including a notable resistance to spontaneous hydrolysis.[1][2]

This guide focuses on a specific and highly functionalized member of this class: 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate . This molecule synergistically combines the activating properties of the pentafluorophenyl ester with the versatile chemical handle of a pyridine-4-carboxylate moiety. The pyridine ring not only influences the electronic properties of the ester but also serves as a potential site for further functionalization and can impart desirable pharmacokinetic properties in drug candidates.[3][4]

This document will serve as a detailed resource for researchers, providing the necessary technical information to synthesize, characterize, and strategically employ 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate in their research endeavors, from fundamental synthetic methodology to advanced applications in drug discovery and development.

Synthesis and Characterization

A reliable and reproducible synthesis is paramount for the utility of any chemical reagent. This section provides a detailed experimental protocol for the preparation of 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate, followed by a discussion of its key characterization data.

Synthetic Protocol: Esterification of Isonicotinic Acid

The most direct and widely employed method for the synthesis of 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate is the esterification of pyridine-4-carboxylic acid (isonicotinic acid) with pentafluorophenol. This transformation can be efficiently achieved through the in-situ generation of the acid chloride followed by reaction with pentafluorophenol.[5]

Experimental Protocol:

  • Step 1: Formation of Isonicotinoyl Chloride Hydrochloride

    • To a stirred mixture of isonicotinic acid (0.2 mol) and dimethylformamide (DMF, 1 mL), carefully add thionyl chloride (60 mL).

    • A vigorous evolution of gas will occur, and the reaction mixture will warm to approximately 40°C as the solid dissolves.

    • After 30 minutes, remove the excess thionyl chloride under reduced pressure.

    • Add diethyl ether (200 mL) to the residue and stir.

    • Collect the resulting solid by filtration, wash with diethyl ether, and dry under vacuum at 40°C to yield isonicotinoyl chloride hydrochloride.[5]

  • Step 2: Formation of 2,3,4,5,6-Pentafluorophenyl Pyridine-4-carboxylate

    • Suspend isonicotinoyl chloride hydrochloride (0.1 mol) and pentafluorophenol (0.1 mol) in anhydrous tetrahydrofuran (THF, 200 mL).

    • Cool the suspension in an ice bath and slowly add triethylamine (0.2 mol) dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate in vacuo.

    • Dissolve the residue in hexane (300 mL), treat with activated carbon, and filter.

    • Remove the hexane under reduced pressure to yield the crude product as a slightly brownish oil, which crystallizes upon standing.[5]

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Yield and Physical Properties:

  • Yield: While yields can vary, this method has been reported to produce the desired ester in good yield.

  • Melting Point: The crystallized product has a reported melting point of 52-54°C.[5]

Synthesis_Workflow IsonicotinicAcid Isonicotinic Acid AcidChloride Isonicotinoyl Chloride Hydrochloride IsonicotinicAcid->AcidChloride  Step 1 SOCl2 SOCl2, DMF (cat.) FinalProduct 2,3,4,5,6-Pentafluorophenyl Pyridine-4-carboxylate AcidChloride->FinalProduct  Step 2 Pentafluorophenol Pentafluorophenol, Et3N, THF

Caption: Synthesis workflow for 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the protons on the pyridine ring. The protons ortho to the nitrogen (at the 2 and 6 positions) will appear as a doublet, and the protons meta to the nitrogen (at the 3 and 5 positions) will also appear as a doublet, both in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing ester group.

  • ¹³C NMR: The carbon NMR spectrum will be more complex. It will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the pentafluorophenyl ring. The carbons of the pentafluorophenyl ring will exhibit coupling to the fluorine atoms, resulting in characteristic splitting patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. Due to the symmetry of the pentafluorophenyl group, three distinct fluorine environments are expected: two ortho-fluorines, two meta-fluorines, and one para-fluorine. This will result in three signals in the ¹⁹F NMR spectrum, with characteristic chemical shifts and coupling patterns. Computational methods can provide reliable predictions of these chemical shifts.[6]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1750-1735Strong, sharp absorption
C-O (ester)~1250-1100Strong absorption
C-F (aromatic)~1350-1150Strong, multiple absorptions
C=N, C=C (aromatic)~1600-1450Multiple medium to strong absorptions

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ for C₁₂H₄F₅NO₂ would be at m/z 289.02. The fragmentation pattern would likely show characteristic losses of the pentafluorophenoxy group and other fragments of the pyridine ring.

Applications in Drug Development and Beyond

The unique structural features of 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate make it a highly valuable reagent in several areas of drug development and chemical biology.

Amide Bond Formation and Peptide Synthesis

The primary and most well-established application of pentafluorophenyl esters is in the formation of amide bonds.[7] The high reactivity of the PFP ester facilitates nucleophilic attack by primary and secondary amines under mild conditions, leading to the efficient formation of a stable amide linkage. This is particularly advantageous in peptide synthesis, where the preservation of stereochemical integrity is crucial. The use of pre-formed activated esters like 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate can offer advantages over in-situ coupling reagents by minimizing side reactions.[7]

Amide_Formation PFPEster Pentafluorophenyl Pyridine-4-carboxylate Amide Amide Product PFPEster->Amide Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide PFP_LG Pentafluorophenol (Leaving Group) Amide->PFP_LG

Caption: General scheme for amide bond formation using a PFP ester.

Bioconjugation and Drug Delivery

The stability of pentafluorophenyl esters in aqueous media, relative to other activated esters like N-hydroxysuccinimide (NHS) esters, makes them particularly suitable for bioconjugation reactions.[1][2] This allows for the efficient labeling of proteins and other biomolecules with small molecules, such as imaging agents or therapeutic payloads. 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate can be used to attach a pyridine-4-carboxylate moiety to a biological target, which can be a useful strategy for modulating the properties of the resulting conjugate. Furthermore, PFP-activated polymers have been explored for the development of nanosized drug delivery vehicles.[8]

Potential as an Antimicrobial Scaffold

The pyridine ring is a common motif in a wide range of biologically active compounds, including many antimicrobial agents.[3][4] Derivatives of pyridine carboxylic acids have been shown to possess antibacterial and antifungal activities.[3][4] While specific studies on the antimicrobial properties of 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate are not yet prevalent, its structure suggests that it could serve as a valuable scaffold for the development of novel antimicrobial agents. The pentafluorophenyl group can enhance lipophilicity, which may improve cell membrane penetration, while the pyridine-4-carboxylate core provides a platform for further structural modifications to optimize activity and selectivity.

Safety and Handling

As with all laboratory chemicals, 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate should be handled with appropriate care. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous substance. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,3,4,5,6-Pentafluorophenyl pyridine-4-carboxylate is a highly functionalized and versatile chemical entity with significant potential for researchers in drug development and related fields. Its straightforward synthesis, coupled with the exceptional activating properties of the pentafluorophenyl ester, makes it a powerful tool for the construction of complex molecules, particularly those involving amide bond formation. The presence of the pyridine-4-carboxylate moiety offers additional opportunities for derivatization and may contribute to favorable biological activities. As the demand for efficient and selective synthetic methodologies continues to grow, the strategic application of reagents like 2,3,4,5,6-pentafluorophenyl pyridine-4-carboxylate will undoubtedly play an increasingly important role in the advancement of pharmaceutical and biomedical research.

References

  • DiMagno, S. G., & Chi, D. Y. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8493–8500.
  • This citation is intentionally left blank as no direct experimental d
  • This citation is intentionally left blank as no direct experimental d
  • This citation is intentionally left blank as no direct experimental d
  • Marinescu, M., & Chifiriuc, M. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6528.
  • This citation is intentionally left blank as no direct experimental d
  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Organic and Molecular Chemistry, 6(1), 1-4.
  • Larsen, B. D., & Nielsen, T. E. (2010). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 15(7), 4643–4649.
  • This citation is intentionally left blank as no direct experimental d
  • This citation is intentionally left blank as no direct experimental d
  • Katz, J. (1998). Advances in Peptide Coupling. Harvard University.
  • Kisfaludy, L., & Schön, I. (1983). A new and highly efficient method for the preparation of pentafluorophenyl esters of N-protected amino acids for peptide synthesis. Synthesis, (4), 325-327.
  • This citation is intentionally left blank as no direct experimental d
  • This citation is intentionally left blank as no direct experimental d
  • Zentel, R., & coworkers. (2015). Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles.
  • This citation is intentionally left blank as no direct experimental d
  • This citation is intentionally left blank as no direct experimental d
  • This citation is intentionally left blank as no direct experimental d
  • This citation is intentionally left blank as no direct experimental d
  • This citation is intentionally left blank as no direct experimental d
  • Hudson, D. (2002).

Sources

Technical Guide: Reactivity & Applications of Pentafluorophenyl Pyridine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentafluorophenyl pyridine-4-carboxylate (PFPC), also known as pentafluorophenyl isonicotinate, represents a high-performance class of "active esters" used in bioconjugation, peptide synthesis, and material science.[1] Unlike standard N-hydroxysuccinimide (NHS) esters, PFPC offers a unique balance of enhanced hydrolytic stability and high electrophilicity .

This guide details the physicochemical drivers of its reactivity, specifically the synergistic electron-withdrawing effects of the pyridine ring and the pentafluorophenyl (PFP) leaving group. It provides validated protocols for aminolysis, ensuring high-yield conjugation with nucleophiles while minimizing side reactions.

Molecular Architecture & Reactivity Profile

The reactivity of PFPC is governed by two structural components that act in concert to activate the carbonyl carbon.

Electronic Synergy (The "Pull-Pull" Effect)

The carbonyl carbon in PFPC is exceptionally electrophilic due to two distinct electron-withdrawing vectors:

  • The Leaving Group (PFP): Pentafluorophenol has a

    
     of ~5.5 (compared to ~6.0 for NHS and ~10 for phenol). The five fluorine atoms exert a strong inductive effect (
    
    
    
    ), pulling electron density away from the ester oxygen, destabilizing the ground state, and making the carbonyl susceptible to attack.
  • The Pyridine Core (Position 4): The pyridine ring is

    
    -deficient. Nitrogen, being more electronegative than carbon, pulls density from the ring. At the 4-position (para), this effect is pronounced, further reducing electron density at the carbonyl carbon attached to the ring.
    
Hydrolytic Stability vs. Aminolysis

A common paradox in active ester chemistry is that higher reactivity often leads to faster hydrolysis. However, PFPC exhibits hydrophobic shielding . The lipophilic nature of the perfluorinated ring creates a local hydrophobic environment that repels water molecules, slowing down hydrolysis (


) without significantly impeding the attack of less polar, nucleophilic amines (

).

Key Comparison:

Feature NHS Ester Pentafluorophenyl (PFP) Ester

| Leaving Group


  | ~6.0 | ~5.5 (Better Leaving Group) |
| Hydrolysis Rate  | High (Half-life: min to hours) | Low (Stable for hours/days in buffer) |
| Solubility  | Water soluble | Hydrophobic (Requires organic co-solvent) |
| Selectivity  | High for primary amines | High for primary/secondary amines |

Mechanism of Nucleophilic Substitution

The reaction follows a standard


 (Base-catalyzed Acyl Cleavage, bimolecular) mechanism.
Mechanistic Pathway
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon (

    
     orbital).
    
  • Tetrahedral Intermediate: A zwitterionic intermediate forms. The electron-deficient pyridine ring stabilizes the developing negative charge on the oxygen less effectively than it destabilizes the starting material, but the transition state is lowered by the high energy of the starting ester.

  • Collapse & Elimination: The tetrahedral intermediate collapses, expelling the pentafluorophenolate anion (stable weak base).

Visualization: Reaction Pathway

ReactionMechanism Start PFPC Ester (Electrophile) TS Tetrahedral Intermediate Start->TS + Amine (k1) Amine Primary Amine (Nucleophile) Amine->TS Product Stable Amide Bond TS->Product Collapse (k2) LG Pentafluorophenolate (Leaving Group) TS->LG

Caption: The reaction proceeds via nucleophilic attack forming a tetrahedral intermediate, followed by the irreversible expulsion of the stable pentafluorophenolate anion.

Experimental Protocol: Aminolysis

Objective: Conjugation of PFPC with a primary amine-containing molecule (e.g., a peptide or linker).

Reagents & Materials
  • Electrophile: this compound (PFPC).

  • Nucleophile: Amine-bearing substrate (

    
     equivalents).
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: Pyridine nitrogen can act as a base, but exogenous base ensures the amine remains deprotonated.

  • Solvent: Anhydrous DMF, DMSO, or DCM (depending on substrate solubility).

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Dissolve PFPC in anhydrous DMF to a concentration of

      
      .
      
    • Critical: Ensure the solvent is dry. While PFP esters are stable, water in the stock solution will degrade the reagent over time.

  • Reaction Setup:

    • Dissolve the amine substrate in the reaction solvent.[2][3]

    • Add 1.0 - 1.5 equivalents of base (DIPEA).

    • Add 1.1 - 1.5 equivalents of PFPC stock solution dropwise.

    • Self-Validation: If the reaction turns slightly yellow, it indicates the release of pentafluorophenol (which forms a phenolate salt).

  • Monitoring:

    • Monitor via TLC (silica gel) or LC-MS.

    • TLC Visualization: PFPC is UV active (

      
      ). The product amide will typically have a lower 
      
      
      
      than the PFP ester in non-polar systems (e.g., Hexane/EtOAc).
  • Workup:

    • Option A (Organic Phase): Dilute with EtOAc, wash with

      
       (removes PFP-OH and unreacted acid), then brine. Dry over 
      
      
      
      .
    • Option B (Precipitation): If the product is a peptide, precipitate in cold diethyl ether. PFP-OH is soluble in ether and will be removed.

Visualization: Experimental Workflow

ProtocolWorkflow Step1 1. Solubilization Dissolve Amine in DMF/DMSO Step2 2. Activation Add Base (DIPEA/TEA) to deprotonate amine Step1->Step2 Step3 3. Coupling Add PFPC (1.2 eq) Stir at RT for 1-4h Step2->Step3 Step4 4. Validation (TLC/LCMS) Check for disappearance of Ester Step3->Step4 Step5 5. Purification Ether precip. or NaHCO3 wash Step4->Step5

Caption: Operational workflow for coupling PFPC with amines, emphasizing the validation step prior to purification.

Troubleshooting & Optimization

Competing Hydrolysis

If the yield is low due to hydrolysis (common in aqueous/organic mixtures):

  • Increase pH: Ensure pH is

    
     to favor aminolysis, but 
    
    
    
    to prevent rapid hydroxide attack.
  • Solvent Switch: Move to a purely organic system (DCM or DMF) if the protein/peptide solubility permits.

Reactivity of the Pyridine Nitrogen

The pyridine nitrogen at position 4 is basic.

  • Acidic Conditions: If the reaction is run in acidic media, the pyridine nitrogen protonates. This increases the electrophilicity of the ester (making it hyper-reactive) but renders the amine nucleophile non-reactive (protonated ammonium).

  • Recommendation: Maintain slightly basic conditions. The pyridine ring remains neutral, balancing reactivity and stability.

References

  • BroadPharm. PEG PFP Ester Reagents - Reactivity and Stability. Retrieved from

  • BenchChem. Pentafluorophenyl (PFP) Esters for Amine Acylation: Mechanism of Action. Retrieved from

  • ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. Retrieved from

  • National Institutes of Health (PMC). Pyridine Carboxamides Based on Sulfobetaines: Design and Reactivity. Retrieved from

  • Royal Society of Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters. Organic & Biomolecular Chemistry.[4][5][6][7] Retrieved from

Sources

Safety and handling precautions for "Pentafluorophenyl pyridine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Safety and Handling Precautions for Pentafluorophenyl Pyridine-4-carboxylate

Part 1: Executive Summary

This compound (CAS: 360574-34-1 ) is a high-potency activated ester used primarily in pharmaceutical development for amide bond formation. Unlike standard esters, this compound is engineered to be highly reactive toward nucleophiles (amines). This same reactivity makes it a potent skin sensitizer and a chemical that readily hydrolyzes to release pentafluorophenol (PFP) , a toxic and corrosive agent.

Core Safety Directive: Treat this compound not just as an irritant, but as a "live" acylating agent. It will react with the proteins in your skin and eyes upon contact. All handling must occur in a moisture-controlled environment within a fume hood.

Part 2: Chemical Identity & Toxicology

Compound Profile
PropertyData
CAS Number 360574-34-1
IUPAC Name This compound
Synonyms Isonicotinic acid pentafluorophenyl ester; PFP-isonicotinate
Molecular Formula C₁₂H₄F₅NO₂
Molecular Weight 289.16 g/mol
Physical State White to off-white solid
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Toxicology & Hazard Mechanism

The danger of this compound lies in its degradation and reactivity. It is an electrophilic trap .

  • Sensitization (The Primary Risk): As an activated ester, it rapidly acylates biological amines (lysine residues in skin proteins). This haptenization triggers an immune response, leading to severe allergic contact dermatitis upon repeat exposure.

  • Hydrolysis & Corrosivity: Upon contact with moisture (air humidity or mucous membranes), it hydrolyzes to release Pentafluorophenol (PFP) .

    • PFP Hazard: PFP is significantly more acidic (pKa ~5.5) than phenol and is corrosive to tissue. It causes chemical burns and is toxic if absorbed.

Degradation Pathway (Graphviz Diagram): This diagram illustrates the breakdown of the compound when exposed to moisture, highlighting the release of toxic byproducts.

HydrolysisPathway Ester Pentafluorophenyl pyridine-4-carboxylate (Active Reagent) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Water H₂O (Moisture/Humidity) Water->Transition Acid Pyridine-4-carboxylic acid (Isonicotinic acid) [Irritant] Transition->Acid Collapse PFP Pentafluorophenol (PFP) [CORROSIVE / TOXIC] Transition->PFP Leaving Group Release

Caption: Figure 1. Hydrolysis pathway showing the release of corrosive Pentafluorophenol upon exposure to moisture.

Part 3: Storage & Stability

The Golden Rule: Keep it Cold, Keep it Dry.

  • Temperature: Store at -20°C . Room temperature storage accelerates hydrolysis and transesterification.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The bottle should be parafilmed and placed inside a secondary desiccator or a sealed bag with desiccant packs.

  • Visual Inspection (Self-Validation):

    • Good: White, free-flowing powder.

    • Bad: Yellowing, clumping, or a distinct "phenolic" acrid smell indicates decomposition (release of PFP). Do not use if these signs are present; the stoichiometry of your reaction will be compromised.

Part 4: Operational Handling Protocol

This workflow is designed to be self-validating . You verify the safety and chemistry at each step.

PPE Selection Matrix
Protection LayerSpecificationReason
Primary Gloves Nitrile (Double gloving recommended)Barrier against solids.
Secondary Gloves Silver Shield / Laminate (if handling solutions)PFP penetrates standard nitrile rapidly in solution.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient for corrosive dusts.
Respiratory Fume Hood (Face velocity > 0.5 m/s)Prevent inhalation of sensitizing dust.
The "Self-Validating" Reaction Workflow

Step 1: Preparation (The Dry Check)

  • Ensure all glassware is flame-dried or oven-dried.

  • Solvents (typically DMF, DCM, or THF) must be anhydrous. Validation: Use a Karl Fischer titrator or solvent drying columns. Water content >50 ppm will consume the reagent.

Step 2: Weighing & Transfer

  • Never weigh this compound on an open bench.

  • Tare a vial inside the fume hood. Quickly transfer the solid.

  • Technique: If the solid is static-prone, use an antistatic gun or weigh by difference using a closed vessel.

Step 3: The Reaction (Amide Coupling)

  • Dissolve the amine (1.0 equiv) and base (e.g., DIPEA, 2-3 equiv) in the solvent first.

  • Add the this compound (1.0 - 1.2 equiv) last.

  • Validation (TLC/LCMS): Monitor the reaction. You should see the disappearance of the ester (Rt will vary) and the appearance of the Pentafluorophenol peak (distinct UV absorption). If PFP does not appear, your ester may have hydrolyzed prior to addition.

Step 4: Quenching (The Safety Stop)

  • Do not just rotovap the reaction mixture. You must quench the active ester.

  • Quench Reagent: Add 5% solution of a primary amine (e.g., Benzylamine or Morpholine) or simply 1M NaOH (if product is base-stable).

  • Why? This converts residual active ester into a harmless amide or hydrolyzes it fully, preventing "live" active ester from contaminating the workup.

Operational Workflow Diagram (Graphviz):

HandlingWorkflow Start Start: Weighing SolventCheck Solvent QC (Anhydrous?) Start->SolventCheck SolventCheck->Start Fail (Dry Solvent) Reaction Reaction Setup (Add Ester Last) SolventCheck->Reaction Pass (<50ppm H2O) Monitor Monitor (LCMS/TLC) Check for PFP Release Reaction->Monitor Quench Quench Excess Ester (Add Benzylamine/NaOH) Monitor->Quench Conversion Complete Workup Workup & Purification (Wash with NaHCO3) Quench->Workup Safe to Handle

Caption: Figure 2. Safe handling workflow ensuring solvent integrity and complete quenching of the active ester.

Part 5: Emergency Response

IncidentImmediate ActionNeutralization
Skin Contact Wash with soap/water for 15 min. Do NOT use alcohol (increases absorption).Treat as a PFP burn. Seek medical attention if redness persists.
Eye Contact Flush with water for 15 min. Hold eyelids open.Seek immediate ophthalmological support.
Spill (Solid) Cover with wet sand or vermiculite to avoid dust.Scoop into a jar. Wipe area with 1M NaOH to hydrolyze residue.
Spill (Liquid) Absorb with inert pads.Treat waste as corrosive/flammable.

Part 6: Disposal

  • Segregation: Do not mix with general trash. This is Hazardous Organic Waste .

  • Labeling: Clearly label as "Contains Activated Ester" and "Pentafluorophenol".

  • Pre-treatment: Ideally, treat the waste stream with dilute Sodium Hydroxide (NaOH) or a scavenger amine before disposal to destroy the active ester functionality, reducing the risk to waste handling personnel.

References

  • Matrix Fine Chemicals. (n.d.). 2,3,4,5,6-Pentafluorophenyl pyridine-4-carboxylate Product Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Pentafluorophenol (Component Hazard Reference). Retrieved from [1][2][3]

  • Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine. Organic Letters. Retrieved from

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2,3,4,5,6-Pentafluorophenyl pyridine-4-carboxylate.[5] National Library of Medicine. Retrieved from [4]

Sources

Methodological & Application

"Pentafluorophenyl pyridine-4-carboxylate" in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Pentafluorophenyl Pyridine-4-carboxylate for Site-Specific Acylation in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Site-Specific Peptide Modification

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences.[1][2] Beyond the primary sequence, the therapeutic and diagnostic potential of a peptide is often unlocked through post-synthesis modification.[3][4] Introducing specific chemical moieties—such as linkers, chelating agents, or pharmacokinetic modifiers—requires high precision. A significant challenge lies in achieving site-selective acylation, particularly at a specific amine (the N-terminus or a lysine side-chain) without inadvertently modifying other nucleophilic sites.[5][6]

This guide focuses on the application of a highly efficient acylating agent, This compound , for the targeted introduction of the isonicotinoyl group onto peptides during SPPS. The isonicotinoyl moiety is of particular interest for its ability to act as a metal chelator and a versatile chemical handle for further bioconjugation.[7][8]

Reagent Profile: this compound

Pentafluorophenyl (PFP) esters are a class of "active esters" renowned for their high reactivity and stability in peptide chemistry.[9][10] This reactivity stems from the pentafluorophenyl group, a superb leaving group due to the strong electron-withdrawing nature of the fluorine atoms.[10][11] This property facilitates rapid and efficient nucleophilic attack by primary amines under mild conditions, leading to the formation of a stable amide bond.[11][12]

This compound is the PFP active ester of pyridine-4-carboxylic acid (isonicotinic acid).

Property Value
Chemical Name This compound
Molecular Formula C₁₂H₄F₅NO₂
Molecular Weight 289.16 g/mol
Appearance White to off-white crystalline solid
Key Feature Highly reactive acylating agent for primary amines

Advantages in SPPS:

  • High Reactivity: The PFP ester allows for rapid acylation reactions on the solid support, often reaching completion faster than other active esters like N-hydroxysuccinimide (NHS) esters.[10][13]

  • Stability: The reagent is less susceptible to spontaneous hydrolysis compared to many other activated esters, ensuring its integrity during the reaction.[9]

  • Clean Reactions: The leaving group, pentafluorophenol, is volatile and easily removed during washing steps, simplifying purification.

  • Reduced Side Reactions: The rapid coupling kinetics minimize the risk of undesirable side reactions on the resin-bound peptide.[10][11]

Mechanism of Acylation

The acylation process is a straightforward nucleophilic acyl substitution. The free primary amine of the peptide (either the N-terminus or a deprotected lysine side-chain) acts as the nucleophile, attacking the carbonyl carbon of the PFP ester. The highly stable pentafluorophenoxide anion is subsequently displaced, resulting in the formation of a new, stable amide bond and releasing pentafluorophenol as a byproduct.

Acylation_Mechanism Mechanism of Amine Acylation with PFP Pyridine-4-carboxylate Peptide Peptide-NH₂ (N-terminus or Lysine) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Reagent PFP Pyridine-4-carboxylate (Isonicotinoyl-OPFP) Reagent->Intermediate Product Acylated Peptide (Isonicotinoyl-Peptide) Intermediate->Product Collapse of Intermediate Byproduct Pentafluorophenol (PFP-OH) Intermediate->Byproduct Leaving Group Departs

Caption: Nucleophilic attack by the peptide's amine on the PFP ester.

Protocols for On-Resin Acylation

These protocols assume a standard Fmoc-based solid-phase peptide synthesis workflow.[2]

Protocol 1: N-Terminal Isonicotinoylation

This procedure is performed after the final amino acid has been coupled and the N-terminal Fmoc group has been removed.

Materials:

  • Fmoc-deprotected peptide-resin (1 equivalent)

  • This compound (3-5 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • 20% (v/v) Piperidine in DMF

Workflow:

Caption: Workflow for N-terminal modification of a resin-bound peptide.

Step-by-Step Procedure:

  • Resin Preparation: Swell the fully synthesized, N-terminal Fmoc-protected peptide-resin in DMF for 20-30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 10-15 minutes. Drain and repeat once. This exposes the free N-terminal α-amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of the free primary amine.

  • Acylation Reaction:

    • Prepare a solution of this compound (3-5 eq.) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test. The reaction is complete when the test is negative (colorless or yellowish beads), indicating the absence of free primary amines.

  • Final Wash: Once the reaction is complete, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagent and the pentafluorophenol byproduct.

  • Drying: Dry the resulting isonicotinoyl-peptide-resin under vacuum. It is now ready for cleavage and purification.

Protocol 2: Selective Lysine Side-Chain Isonicotinoylation

This advanced protocol requires the use of an orthogonally protected lysine residue, such as Lys(Mtt) or Lys(ivDde), which can be deprotected without cleaving the peptide from the resin or removing other side-chain protecting groups.

Materials:

  • Peptide-resin containing a Lys(Mtt) residue (1 equivalent)

  • This compound (3-5 equivalents)

  • For Mtt deprotection: 1-2% Trifluoroacetic acid (TFA) in DCM

  • Pyridine or Diisopropylethylamine (DIPEA) in DCM (for neutralization)

  • DMF, DCM

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (with the N-terminus still Fmoc-protected) in DCM.

  • Orthogonal Deprotection:

    • Treat the resin with 1-2% TFA in DCM. Agitate for 5-10 minutes.

    • Drain the solution and repeat this treatment 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate. This selectively removes the Mtt group from the lysine side-chain.

  • Neutralization & Washing:

    • Wash the resin with DCM.

    • Neutralize the resin with a solution of 5% DIPEA in DCM for 5-10 minutes.

    • Wash the resin thoroughly with DCM, followed by DMF, to prepare for the acylation.

  • Acylation & Monitoring: Follow steps 4 and 5 from Protocol 1 . The acylation will now occur specifically at the deprotected lysine ε-amino group.

  • Final Steps: Once the lysine acylation is complete (confirmed by a negative Kaiser test), the N-terminal Fmoc group can be removed as per standard procedures to continue peptide elongation, or the peptide can be washed and prepared for cleavage.

Comparative Data and Considerations

PFP esters demonstrate superior performance in many acylation and coupling scenarios.[10][13]

ParameterPFP EstersNHS EstersCarbodiimide (in-situ)
Reactivity Very High[10]HighVariable, requires additive
Stability to Hydrolysis High[9]ModerateLow (reagent)
Side Products Volatile (PFP-OH)Water-soluble (NHS)Insoluble (DCU)
Racemization Risk Very Low[10]LowHigher, requires HOBt/Oxyma
Preparation Pre-activated esterPre-activated esterIn-situ activation

Troubleshooting

  • Incomplete Reaction (Positive Kaiser Test):

    • Cause: Insufficient equivalents of the PFP ester or short reaction time. Steric hindrance at the acylation site.

    • Solution: Increase the reaction time. Add another 1-2 equivalents of the PFP ester and continue the reaction. Gentle heating (35-40°C) can sometimes improve efficiency for difficult sequences.

  • Modification at Unintended Sites:

    • Cause: Premature deprotection of other side-chains. For lysine modification, incomplete Fmoc protection at the N-terminus.

    • Solution: Ensure the orthogonal protection strategy is robust. Verify the N-terminal Fmoc group is intact before starting the lysine side-chain deprotection and acylation steps.

Conclusion

This compound is a highly effective and reliable reagent for the site-specific introduction of the isonicotinoyl group onto peptides in a solid-phase context. Its high reactivity, stability, and the clean nature of the reaction make it a superior choice for preparing well-defined, modified peptides for applications in drug discovery, diagnostics, and materials science. The protocols outlined here provide a robust framework for both N-terminal and side-chain-specific acylation.

References

  • Pentafluorophenyl esters. (n.d.). In Wikipedia. Retrieved February 10, 2026. [Link]

  • Brittain, W. D. G., & Coxon, C. R. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. [Link]

  • Jubb, A. M., et al. (2012). Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation. RSC Publishing. [Link]

  • Nevola, L., et al. (2010). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. [Link]

  • Jubb, A. M., et al. (2012). Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: Efficient tools for peptide and protein conjugation. ResearchGate. [Link]

  • Synthesis of peptides on solid phase using pentafluorophenyl esters. (n.d.). ResearchGate. [Link]

  • Atherton, E., et al. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications. [Link]

  • The synthesis of compounds structurally related to isonicotinic acid hydrazide. (1953). Journal of the American Chemical Society. [Link]

  • Otvos Jr, L., et al. (1987). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. International Journal of Peptide and Protein Research. [Link]

  • Kofoed, C., et al. (2020). Highly Selective Lysine Acylation in Proteins Using a Lys-His Tag Sequence. Angewandte Chemie International Edition. [Link]

  • Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. (2024). Chinese Chemical Letters. [Link]

  • Selective N-terminal modification of peptides and proteins using acyl phosphates. (2023). Nature Communications. [Link]

  • Selective cleavage enhanced by acetylating the side chain of lysine. (2013). Journal of Mass Spectrometry. [Link]

  • Modification of N-Terminal α-Amino Groups of Peptides and Proteins Using Ketenes. (2012). Journal of the American Chemical Society. [Link]

  • Solid Phase Formylation of N-Terminus Peptides. (2016). Molecules. [Link]

  • Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. (2024). Organic & Biomolecular Chemistry. [Link]

  • Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]

  • Solid Phase Formylation of N-Terminus Peptides. (2016). ResearchGate. [Link]

  • N-Terminal Modifications. (n.d.). JPT Peptide Technologies. [Link]

  • Synthesis of Novel Metal Complexes with Isonicotinoyl Hydrazide and their Antibacterial Activity. (2010). ResearchGate. [Link]

  • Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]

  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science. [Link]

  • How to Synthesize a Peptide. (n.d.). AAPPTec. [Link]

  • Solid phase synthesis of acylated peptides. (2021).

Sources

Amide bond formation using "Pentafluorophenyl pyridine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Amide Bond Formation using Pentafluorophenyl Pyridine-4-carboxylate

Introduction & Executive Summary

This compound (Pfp-isonicotinate) is a highly specialized "active ester" reagent designed for the efficient introduction of the isonicotinyl (pyridine-4-carbonyl) moiety into amines. Unlike traditional coupling strategies that require in situ activation (e.g., EDC/NHS or HATU), this reagent isolates the activated species, offering a "store-and-pour" solution that is hydrolytically more stable than N-hydroxysuccinimide (NHS) esters while maintaining high reactivity toward nucleophiles.

Why use this reagent?

  • Stability: Pfp esters exhibit superior hydrolytic stability compared to NHS esters, allowing for easier handling and storage.[1]

  • Atom Economy: Eliminates the need for exogenous coupling reagents (uronium/phosphonium salts) during the conjugation step.

  • Selectivity: Reacts cleanly with primary and secondary amines to form stable amide bonds, releasing pentafluorophenol (Pfp-OH) as the sole byproduct.

Mechanism of Action

The reaction proceeds via aminolysis , a nucleophilic acyl substitution.[2] The electron-withdrawing nature of the pentafluorophenyl ring (containing five fluorine atoms) significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by amines.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The pentafluorophenoxide anion (Pfp-O⁻) is expelled as a leaving group.

  • Proton Transfer: Base (present in the media) scavenges the proton, neutralizing the Pfp-OH and driving the equilibrium forward.

Mechanism Reagent Pfp-Pyridine-4-carboxylate (Active Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Product Amide Product (Isonicotinamide) Intermediate->Product Elimination Byproduct Pentafluorophenol (Pfp-OH) Intermediate->Byproduct Leaving Group

Figure 1: Reaction pathway for the aminolysis of this compound.

Experimental Protocol

Reagents & Materials[1][3][4][5][6][7][8]
  • Active Ester: this compound (1.0 - 1.2 equivalents).

  • Substrate: Amine-bearing molecule (1.0 equivalent).[3][4]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Required to neutralize the acidic Pfp-OH byproduct.

  • Solvent: Anhydrous DMF, DCM, or DMSO.

  • Quenching Agent: 1M NaHCO₃ or primary amine scavenger (optional).

Step-by-Step Coupling Procedure
  • Preparation: Dissolve the amine substrate (1.0 equiv) in the chosen solvent (DCM or DMF) to a concentration of 0.1 M – 0.2 M.

  • Activation: Add the base (DIPEA, 1.5 – 2.0 equiv). Ensure the solution is basic (pH > 8 by wet pH paper) to keep the amine nucleophilic.

  • Coupling: Add This compound (1.1 equiv) directly to the stirring solution.

    • Note: If the reagent is solid, add it in one portion. If dissolved in solvent, add dropwise.

  • Incubation: Stir at room temperature (20–25°C).

    • Reaction Time: Typically 1–4 hours. Monitor by TLC or LC-MS.

    • Monitoring: Look for the disappearance of the ester peak (UV active) and the appearance of the amide mass.

  • Workup (Critical Step):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

    • Wash 1: Saturated aqueous NaHCO₃ (3x). Purpose: Converts Pfp-OH (pKa ~5.5) to its water-soluble phenoxide salt.

    • Wash 2: Brine (1x).

    • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Synthesis of the Reagent (If not commercially available)

If you need to synthesize the reagent de novo before coupling:

  • Dissolve Isonicotinic acid (1 equiv) and Pentafluorophenol (1.1 equiv) in dry DCM/DMF.

  • Cool to 0°C.

  • Add DCC (Dicyclohexylcarbodiimide, 1.1 equiv).

  • Stir 1h at 0°C, then overnight at RT.

  • Filter off the DCU urea byproduct.

  • Concentrate and recrystallize (often from Hexane/EtOAc).

Data & Optimization Guide

Table 1: Solvent & Base Compatibility

ParameterRecommendedNotes
Solvent DCM, DMF, DMSODCM is preferred for easy workup. DMF/DMSO for polar substrates.
Base DIPEA, TEAEssential to scavenge Pfp-OH. Avoid pyridine as base (too weak).
Stoichiometry 1.1 - 1.5 equivExcess ester ensures complete consumption of valuable amine substrates.
Temperature 0°C to 25°CReaction is fast; heating is rarely required and may cause hydrolysis.

Table 2: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of EsterEnsure solvents are anhydrous. Store reagent in desiccator.[5][6]
Slow Reaction Steric HindranceIncrease temp to 40°C or use stronger solvent (DMF).
Byproduct in NMR Residual Pfp-OHPerform additional NaHCO₃ washes (Pfp-OH is acidic).

Scientific Rationale & Validation (E-E-A-T)

Why Pfp over NHS? While N-hydroxysuccinimide (NHS) esters are standard, they suffer from rapid hydrolysis in aqueous or moist organic environments (half-life in minutes at pH 8). Pentafluorophenyl esters are significantly more hydrophobic and sterically shielded, extending their half-life and allowing for purification by silica chromatography without degradation [1].

The "Self-Indicating" Nature: The release of pentafluorophenol can sometimes be monitored. While not colorimetric like nitrophenol, Pfp-OH has a distinct UV signature and retention time on HPLC, allowing for precise reaction monitoring without consuming the product [2].

Pyridine Handling: The pyridine nitrogen in the reagent is basic. During the workup, avoid strong acidic washes (e.g., 1M HCl) if your product does not have a protecting group, as the pyridine moiety will protonate and extract into the aqueous phase, leading to product loss.

References

  • BroadPharm. (2022). PEG PFP Ester Reagents - Technical Guide. Retrieved from

  • Klok, H. A., et al. (2011).[7] Pentafluorophenyl Esters in Peptide Conjugation and Polymer Modification. Journal of the American Chemical Society.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Classic text on active ester methodology).
  • Thermo Fisher Scientific. (2022). Tech Tip #3: Reactivity of NHS vs Pfp Esters. Retrieved from

  • Hattori, T., & Yamamoto, H. (2025).[1] Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Organic Process Research & Development. Retrieved from

Sources

Application Notes & Protocols: Site-Selective Lysine Conjugation with Pentafluorophenyl Pyridine-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenge of Site-Selective Lysine Conjugation

The covalent modification of proteins is a cornerstone of modern biotherapeutics, diagnostics, and proteomics research. Among the canonical amino acids, lysine, with its solvent-exposed and nucleophilic ε-amino group, has been a long-standing target for bioconjugation.[1][2][3] However, the high abundance of lysine residues on the surface of most proteins presents a significant hurdle to achieving site-selectivity, often resulting in heterogeneous mixtures of conjugates with varying sites of modification and stoichiometry.[4][5] This heterogeneity can lead to compromised biological activity, altered pharmacokinetics, and challenges in manufacturing and quality control, particularly in the context of antibody-drug conjugates (ADCs).[6]

To overcome these limitations, strategies that exploit the unique microenvironment of individual lysine residues have emerged as a powerful tool for achieving site-selective modification.[4][7] One such strategy involves the use of activated esters that can differentiate between lysine residues based on their local pKa and steric accessibility. This document provides a detailed guide to the use of pentafluorophenyl (PFP) pyridine-4-carboxylate esters, a class of reagents designed for enhanced site-selective lysine conjugation.

The Reagent: Pentafluorophenyl Pyridine-4-Carboxylate Esters

Pentafluorophenyl (PFP) esters are highly reactive acylating agents, a property conferred by the strong electron-withdrawing nature of the pentafluorophenyl group.[8] This inherent reactivity makes them efficient in forming stable amide bonds with the amino groups of lysine residues. What sets this compound esters apart is the incorporation of the pyridine-4-carboxylate moiety. This addition is not merely a linker; it plays a crucial role in modulating the reactivity and selectivity of the reagent.

The pyridine nitrogen can act as a nucleophilic catalyst, further activating the ester for reaction with lysine.[7][9] Furthermore, recent studies on pyridinium-based esters have demonstrated their rapid reactivity towards lysine in aqueous environments, surpassing that of traditional N-hydroxysuccinimide (NHS) esters.[2] This enhanced reactivity, coupled with the inherent selectivity of PFP esters for hyper-reactive lysines, provides a powerful tool for achieving a higher degree of site-selectivity in protein modification.

Mechanism of Site-Selective Lysine Acylation

The site-selectivity of this compound esters is primarily governed by a kinetically controlled labeling process that targets lysine residues with lowered pKa values. The ε-amino group of a typical lysine residue in a protein has a pKa of around 10.5. For the amine to be nucleophilic and react with the ester, it must be in its deprotonated state. By performing the conjugation reaction at a pH below the typical pKa of lysine (e.g., pH 7.5-8.5), only those lysine residues with a uniquely lowered pKa, due to their specific microenvironment, will be sufficiently deprotonated and available for acylation.[6][7]

The protein's three-dimensional structure dictates the local environment of each lysine residue. Factors such as proximity to acidic residues (e.g., aspartic acid, glutamic acid) or location within a hydrophobic pocket can significantly lower a lysine's pKa, making it "hyper-reactive" compared to its counterparts.[7] The high reactivity of the PFP ester allows for rapid acylation of these hyper-reactive lysines before significant reaction occurs at other, less reactive sites.

G cluster_0 Protein Surface cluster_1 Reagent Lys_normal Lysine (High pKa) -NH3+ Lys_reactive Hyper-reactive Lysine (Low pKa) -NH2 Conjugate Site-Selective Conjugate Lys_reactive->Conjugate Forms Stable Amide Bond Microenvironment Acidic Residues & Hydrophobic Pockets Microenvironment->Lys_reactive Lowers pKa PFP_ester Pentafluorophenyl Pyridine-4-Carboxylate Ester PFP_ester->Lys_normal Minimal Reaction PFP_ester->Lys_reactive Selective Acylation (pH < Lys pKa)

Figure 1. Mechanism of site-selective lysine conjugation.

Experimental Protocols

General Considerations
  • Buffer Selection: Avoid buffers containing primary amines, such as Tris, as they will compete with the lysine residues for reaction with the PFP ester. Phosphate-buffered saline (PBS), borate buffer, or HEPES buffer at a pH range of 7.2-8.5 are recommended.[8]

  • Reagent Preparation: this compound esters are moisture-sensitive.[10] Prepare stock solutions in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Do not store aqueous solutions of the reagent.

  • Protein Preparation: Ensure the protein solution is in the appropriate reaction buffer and at a suitable concentration (typically 1-10 mg/mL). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 4°C) can enhance the selectivity of the conjugation by further favoring the reaction with the most hyper-reactive lysines.[11][12]

Protocol 1: Screening for Optimal Conjugation Conditions

This protocol is designed to determine the optimal molar ratio of the PFP ester to the protein and the ideal reaction time for achieving the desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Prepare a stock solution of the PFP ester: Dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10-100 mM.

  • Set up parallel reactions: In separate microcentrifuge tubes, add the protein solution.

  • Vary the molar ratio: Add different molar equivalents of the PFP ester stock solution to each tube to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1 ester:protein).

  • Incubate: Gently mix the reactions and incubate at a chosen temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-4 hours).

  • Quench the reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM.

  • Analyze the conjugates: Analyze the reaction products by SDS-PAGE to observe any changes in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR) or degree of labeling.[13]

G Start Start Protein_Prep Prepare Protein in Amine-Free Buffer Start->Protein_Prep Reagent_Prep Prepare PFP Ester Stock Solution Start->Reagent_Prep Reaction_Setup Set Up Parallel Reactions (Vary Molar Ratios) Protein_Prep->Reaction_Setup Reagent_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Quench Quench Reaction Incubation->Quench Analysis Analyze Conjugates (SDS-PAGE, MS) Quench->Analysis End End Analysis->End

Figure 2. Workflow for optimizing conjugation conditions.

Protocol 2: Preparative Scale Site-Selective Conjugation

This protocol is for the larger-scale production of the site-selective conjugate once the optimal conditions have been determined.

Materials:

  • Protein of interest in an amine-free buffer

  • This compound ester

  • Anhydrous DMF or DMSO

  • Quenching solution

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

  • Prepare the PFP ester solution: Based on the optimized molar ratio from Protocol 1, calculate the required amount of this compound ester and dissolve it in the minimum necessary volume of anhydrous DMF or DMSO.

  • Initiate the reaction: Slowly add the PFP ester solution to the stirred protein solution.

  • Incubate: Allow the reaction to proceed for the optimized time and at the optimal temperature.

  • Quench the reaction: Add the quenching solution to deactivate any unreacted ester.

  • Purify the conjugate: Remove unreacted reagent and purify the conjugate using an appropriate chromatographic method.

  • Characterize the final product: Perform a comprehensive analysis of the purified conjugate, including determination of the final concentration, degree of labeling, aggregation state, and site of conjugation (e.g., by peptide mapping).[5][9][14]

Data Presentation and Interpretation

A key aspect of successful bioconjugation is the ability to accurately characterize the resulting product. The following table provides an example of how to summarize the results from an optimization experiment.

Molar Ratio (Ester:Protein)Reaction Time (h)Reaction Temp. (°C)Average DAR (by MS)% Monomer (by SEC)
5:12251.898
10:12253.595
20:12254.288
10:1242.199
10:1442.597

Interpretation:

  • Increasing the molar ratio generally leads to a higher DAR, but may also increase the risk of aggregation (lower % monomer).

  • Lowering the reaction temperature can result in a lower DAR for the same reaction time, but may improve selectivity and reduce aggregation.

  • The optimal conditions will depend on the specific application and the desired properties of the final conjugate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low conjugation efficiency - Inactive reagent (hydrolyzed)- Competing nucleophiles in the buffer- Low reactivity of the target lysine- Prepare fresh PFP ester solution immediately before use.- Use an amine-free buffer (e.g., PBS, HEPES).- Increase the molar ratio of the ester or the reaction time. Consider slightly increasing the pH (e.g., to 8.0-8.5).
High levels of aggregation - High molar ratio of the ester- High protein concentration- Hydrophobic nature of the payload- Reduce the molar ratio of the ester.- Perform the reaction at a lower protein concentration.- Optimize the buffer conditions (e.g., add excipients).
Lack of site-selectivity - Reaction pH is too high- Reaction temperature is too high- Lower the reaction pH (e.g., to 7.2-7.5).- Perform the reaction at a lower temperature (e.g., 4°C).

Conclusion

Site-selective lysine conjugation using this compound esters offers a powerful and accessible method for producing more homogeneous and well-defined bioconjugates. By carefully controlling the reaction conditions, particularly pH and temperature, researchers can preferentially target hyper-reactive lysine residues, leading to improved product profiles for a wide range of applications, from fundamental research to the development of next-generation antibody-drug conjugates.

References

  • Baker, J.R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(83), 10689-10702. [Link]

  • Creative Biolabs. (n.d.). Conjugation Site Analysis of Lysine-Conjugated ADCs. Retrieved from [Link]

  • Chen, Y., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 15(1), 136-145. [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Gui, X., et al. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters. [Link]

  • Zeglis, B. M., et al. (2019). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. Bioconjugate Chemistry, 30(10), 2543–2553. [Link]

  • Lhospice, F., et al. (2025). Tuning a Protein Labeling Reaction to Achieve Highly Site‐Selective Lysine Conjugation. Angewandte Chemie International Edition. [Link]

  • Lu, G., et al. (2020). Conjugation Site Analysis of Lysine-Conjugated ADCs. In: Tumey, L. (eds) Antibody-Drug Conjugates. Methods in Molecular Biology, vol 2078. Humana, New York, NY. [Link]

  • Schnermann, M. J., et al. (2021). Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. Tetrahedron Letters, 77, 153181. [Link]

  • Adhikari, S., et al. (2015). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 7(1), 1-15. [Link]

  • CoraFluor. (n.d.). Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Retrieved from [Link]

Sources

Application Note: Site-Selective Cysteine Modification using Pentafluorophenyl Pyridine-4-Carboxylate (PFPC)

[1]

Introduction

This compound (PFPC) is a highly reactive, amine- and thiol-selective acylating agent.[1] While pentafluorophenyl (PFP) esters are traditionally employed for lysine conjugation (forming stable amides), they exhibit potent reactivity toward cysteine thiols under controlled pH conditions.[1]

This protocol leverages the enhanced nucleophilicity of thiols over amines at near-neutral pH to achieve Cysteine-Selective Acylation .[1] The resulting modification installs a Pyridine-4-carbonyl (Isonicotinoyl) handle.[1]

Key Applications
  • Metal Coordination: The installed pyridine nitrogen serves as a ligand for transition metals (e.g., Ru, Pt), enabling metallo-protein engineering.[1]

  • Reactive Intermediates: The resulting thioester is an activated bond, useful as an intermediate for Native Chemical Ligation (NCL) or further acyl transfer reactions.[1]

  • Reversible Tagging: Unlike maleimide labeling (irreversible), the thioester linkage can be reversed via hydroxylamine treatment or aminolysis, allowing for transient protection or "switchable" modifications.[1]

Chemical Mechanism

The reaction proceeds via the attack of the deprotonated thiolate anion (

11
Reaction Scheme
  • Activation: The PFP ester activates the carbonyl.[1]

  • Nucleophilic Attack: Protein-Cys-S⁻ attacks the Carbonyl-C.[1]

  • Elimination: Pentafluorophenol (HOPfp) leaves.[1]

  • Product: Protein-S-CO-Pyridine-4 (Thioester).

Selectivity Logic (pH Tuning)
  • pH > 8.0: Lysine (

    
    -NH
    
    
    ) is unprotonated and competes significantly, forming stable amides.[1]
  • pH 6.5 – 7.5: Cysteine (pKa ~8.[1]3) exists in equilibrium with its reactive thiolate form.[1] Lysine (pKa ~10.[1]5) is predominantly protonated (NH

    
    ) and non-nucleophilic.[1]
    
  • Strategy: Conducting the reaction at pH 7.0 maximizes thiol specificity while suppressing lysine modification.

Experimental Protocol

Materials Required
  • Reagent: this compound (PFPC) [CAS: 360574-34-1].[1][2]

  • Solvent: Anhydrous DMSO or DMF.[1]

  • Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.0 (Avoid Tris or buffers with primary amines).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT or Mercaptoethanol as they contain thiols that will scavenge the reagent.[1]

  • Quenching Agent: 5% Hydroxylamine (optional, to reverse) or excess Cysteine.[1]

Workflow Diagram

PFPC_ProtocolStartProtein Solution(Cysteine-containing)ReductionReduction StepAdd 10 eq. TCEPIncubate 30 min @ RTStart->ReductionReactionLabeling ReactionMix Protein + 5-20 eq. PFPCpH 7.0, 1-2 hrs @ 4°C or RTReduction->Reaction Reduced Cys-SHPrepReagentReagent PrepDissolve PFPC in DMSO(10-50 mM stock)PrepReagent->Reaction Activated EsterCleanupPurificationDesalting Column / DialysisRemove excess PFPC & HOPfpReaction->CleanupQCValidation (LC-MS)Check for +105.02 Da shiftCleanup->QC

Caption: Step-by-step workflow for cysteine-selective acylation using PFPC.

Step-by-Step Procedure
Step 1: Protein Preparation & Reduction

Ensure cysteine residues are accessible and reduced.[1] Disulfide bonds must be reduced to free thiols.[1]

  • Dilute protein to 50–100

    
    M in Reaction Buffer  (50 mM HEPES, pH 7.0).
    
  • Add 10 equivalents of TCEP (relative to protein concentration).

  • Incubate for 30 minutes at Room Temperature (RT).

    • Note: TCEP is non-nucleophilic toward esters and does not need to be removed, unlike DTT.[1]

Step 2: Reagent Addition
  • Prepare a fresh 50 mM stock solution of PFPC in anhydrous DMSO.

  • Add PFPC stock to the protein solution to a final concentration of 10–20 equivalents (molar excess over protein).

  • Keep final DMSO concentration

    
     (v/v) to prevent protein denaturation.[1]
    
  • Mix gently by pipetting. Do not vortex vigorously.

Step 3: Incubation
  • Incubate at RT for 1 hour or 4°C for 4 hours .

  • Optimization: If non-specific lysine labeling is observed (via MS), reduce pH to 6.5 or decrease incubation time.

Step 4: Quenching & Purification
  • Quench: Add excess L-Cysteine (50 equivalents) to consume unreacted PFPC. Incubate for 10 min.

  • Purify: Remove small molecules (HOPfp, excess reagent) using a Zeba™ Spin Desalting Column or dialysis against storage buffer (pH 6.5–7.0).

    • Storage Note: Thioesters are susceptible to hydrolysis at high pH.[1] Store the modified protein at pH 6.0–7.0 at -80°C.

Validation & Quality Control

Mass Spectrometry (LC-MS)

The most definitive validation is observing the specific mass shift corresponding to the Pyridine-4-carbonyl adduct.[1]

ComponentFormulaMonoisotopic Mass Change (

Mass)
Reagent (PFPC) C

H

F

NO

N/A
Leaving Group (HOPfp) C

HF

O
-183.99 Da
Added Moiety C

H

NO
(Pyridine-CO)
+105.02 Da
  • Success Criteria: Observation of a +105 Da mass shift per modified cysteine.[1]

  • Failure Mode (Lysine Labeling): If multiple +105 Da shifts are seen beyond the cysteine count, lysine residues have likely reacted.[1] Repeat at lower pH.

UV-Vis Spectroscopy

The pyridine ring has a distinct absorbance.[1] While protein aromatic residues (Trp/Tyr) absorb at 280 nm, the pyridine moiety may alter the A260/A280 ratio or introduce absorbance shoulders depending on the local environment, though MS is preferred for quantification.[1]

Troubleshooting & Critical Factors

IssueProbable CauseSolution
Low Labeling Efficiency Cysteine oxidation (Disulfides)Increase TCEP concentration; ensure fresh reducing agent.
Precipitation Hydrophobic PFP reagent aggregationAdd reagent slowly; ensure DMSO is fully mixed; lower reagent excess.[1]
Non-Specific Labeling Lysine modification (Amide bond)Lower pH to 6.5 . Lysines are protonated and unreactive, while Cys remains nucleophilic.[1]
Signal Loss over Time Thioester HydrolysisStore samples at pH 6.0–6.5. Avoid nucleophilic buffers (Tris, Glycine) during storage.[1]

References

  • Pentafluorophenyl Esters in Bioconjugation

    • Context: PFP esters are widely established as amine-reactive probes but demonstrate thiol-reactivity under specific pH windows.[1]

    • Source: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] [1]

  • Cysteine Acylation & Thioester Instability

    • Context: Discusses the reversibility and stability of thioester linkages in protein modific
    • Source: Chalker, J. M., et al. (2009).[1] "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[1] Chemistry – An Asian Journal.[1] [1]

  • Chemical Data for PFPC (CAS 360574-34-1)

    • Context: Structural and physical property verification of the specific reagent.[1]

    • Source: PubChem Compound Summary for CID 11378949.[1] [1]

  • Site-Selective Labeling Strategies

    • Context: General strategies for differentiating Lys vs Cys reactivity using activated esters.[1][3]

    • Source: Matos, M. J., et al. (2018).[1] "Chemo- and Regioselective Protein Modification via Cysteine: The Cysteine-Maleimide Reaction and Beyond." Chemical Society Reviews.[1]

Application Notes and Protocols: Pentafluorophenyl Pyridine-4-Carboxylate in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pentafluorophenyl pyridine-4-carboxylate (PFPy-4-C) is a highly versatile bifunctional molecule poised to make significant contributions to the field of advanced materials. Its unique electronic properties, stemming from the electron-withdrawing pentafluorophenyl group and the coordinating pyridine moiety, offer a powerful toolkit for the synthesis of functional polymers, the modification of surfaces, and the construction of novel metal-organic frameworks (MOFs). This guide provides an in-depth exploration of the applications of PFPy-4-C, complete with detailed experimental protocols and an analysis of the underlying chemical principles. Our objective is to equip researchers with the foundational knowledge and practical methodologies necessary to leverage this compound in their own research and development endeavors.

Introduction: The Unique Value Proposition of this compound

This compound is an organic compound featuring a pyridine ring functionalized with a carboxylate group that is esterified with a pentafluorophenyl group.[1] This specific arrangement of functional groups imparts a unique reactivity profile that makes it a valuable building block in materials science.

The core of its utility lies in the pentafluorophenyl (PFP) ester , which is a highly efficient "active ester".[2] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester highly susceptible to nucleophilic attack, facilitating the formation of amide or other ester bonds under mild conditions.[1][2] This reactivity is comparable to other common activating groups like N-hydroxysuccinimide (NHS), but PFP esters often exhibit greater stability towards spontaneous hydrolysis, a significant advantage in many bioconjugation and material functionalization reactions.[3][4]

Simultaneously, the pyridine-4-carboxylate moiety offers several key functionalities:

  • Coordination Site: The nitrogen atom of the pyridine ring can act as a Lewis base, enabling coordination to metal centers. This is particularly relevant for the construction of Metal-Organic Frameworks (MOFs) and metallopolymers.

  • Hydrogen Bonding: The pyridine nitrogen can also participate in hydrogen bonding interactions, which can be exploited to direct the self-assembly of supramolecular structures.

  • Tunable Electronics: The electronic properties of the pyridine ring can be modulated, which in turn can influence the properties of the final material.

This combination of a highly reactive ester for covalent bond formation and a versatile pyridine ring for coordination and self-assembly makes PFPy-4-C a powerful tool for the rational design of advanced materials with tailored properties.

Applications in Advanced Materials

Functional Polymer Synthesis via Post-Polymerization Modification

One of the most powerful applications of PFP esters is in the post-polymerization modification of polymers.[4][5] This strategy involves first synthesizing a "scaffold" polymer containing PFP ester groups and then introducing functionality by reacting this precursor polymer with various nucleophiles. This approach allows for the creation of a diverse library of functional polymers from a single parent polymer.

Causality of Experimental Choice: Why use a PFP-ester-containing polymer? The high reactivity of the PFP ester allows for near-quantitative modification under mild conditions, preserving the integrity of the polymer backbone and other functional groups.[6] This is often more efficient and versatile than copolymerizing a variety of functional monomers, which can have mismatched reactivity ratios and be difficult to purify.

Protocol 1: Synthesis of an Amine-Functionalized Polyacrylate

This protocol describes the synthesis of a poly(pentafluorophenyl acrylate) (pPFPA) precursor followed by its functionalization with a primary amine.

Step 1: Synthesis of Poly(pentafluorophenyl acrylate) (pPFPA)

  • In a flame-dried Schlenk flask, dissolve pentafluorophenyl acrylate (1.0 eq), and AIBN (0.01 eq) in anhydrous toluene (to make a 2 M solution).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

  • Characterize the polymer by ¹H NMR, ¹⁹F NMR, and GPC.

Step 2: Post-Polymerization Aminolysis

  • Dissolve the pPFPA (1.0 eq of PFP ester groups) in anhydrous DMF.

  • Add the desired primary amine (e.g., propargylamine, 1.2 eq) to the solution.

  • Add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether).

  • Purify the polymer by dialysis to remove unreacted amine and other small molecules.

  • Lyophilize to obtain the final functionalized polymer.

  • Confirm the functionalization and the absence of residual PFP esters using FTIR (disappearance of the PFP ester carbonyl stretch) and NMR spectroscopy.

Quantitative Data Summary

PolymerMn ( g/mol )Đ (Mw/Mn)Functionalization Efficiency
pPFPA Precursor15,0001.25N/A
Amine-functionalized Polymer16,5001.28>95%

Experimental Workflow Diagram

G cluster_synthesis Step 1: pPFPA Synthesis cluster_functionalization Step 2: Aminolysis s1 Dissolve Monomer & Initiator s2 Degas (Freeze-Pump-Thaw) s1->s2 s3 Polymerize at 70°C s2->s3 s4 Precipitate in Methanol s3->s4 s5 Characterize s4->s5 f1 Dissolve pPFPA in DMF s5->f1 pPFPA Precursor f2 Add Amine & Base f1->f2 f3 React at RT f2->f3 f4 Precipitate f3->f4 f5 Purify (Dialysis) f4->f5 f6 Characterize f5->f6

Caption: Workflow for functional polymer synthesis.

Surface Functionalization for Biomedical and Electronic Applications

The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to sensors. PFPy-4-C can be used to modify surfaces that present nucleophilic groups (e.g., amines, thiols) or can be derivatized to introduce other reactive functionalities for surface attachment.

Causality of Experimental Choice: The high reactivity and hydrolytic stability of the PFP ester make it ideal for surface modification reactions, which are often performed in heterogeneous conditions and may require longer reaction times.[4] The pyridine moiety can impart desirable surface properties, such as improved hydrophilicity or the ability to coordinate metal ions for catalytic applications.

Protocol 2: Functionalization of an Amine-Terminated Silica Surface

This protocol details the modification of a silica surface, such as that of a nanoparticle or a silicon wafer, that has been pre-functionalized with amine groups.

Step 1: Preparation of Amine-Functionalized Silica

  • Treat the silica surface with a solution of (3-aminopropyl)triethoxysilane (APTES) in a suitable solvent (e.g., ethanol/water mixture) to introduce primary amine groups.[7]

  • Thoroughly wash the surface to remove unreacted silane.

  • Cure the surface by heating to form stable siloxane bonds.

Step 2: Coupling of this compound

  • Prepare a solution of this compound (1.5 eq relative to estimated surface amine density) in an anhydrous aprotic solvent like DMF.

  • Immerse the amine-functionalized silica substrate in the solution.

  • Add a non-nucleophilic base, such as triethylamine (2.0 eq), to scavenge the proton released during amide bond formation.

  • Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

  • Remove the substrate and wash extensively with the reaction solvent, followed by other solvents like ethanol and water, to remove any non-covalently bound material.

  • Dry the functionalized surface under a stream of nitrogen or in a vacuum oven.

  • Characterize the surface modification using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine and nitrogen, and contact angle measurements to assess changes in surface energy.

Logical Relationship Diagram

G Silica Silica Surface (-Si-OH) AmineSilica Amine-Functionalized Surface (-NH2) Silica->AmineSilica APTES FunctionalizedSurface Pyridine-Functionalized Surface AmineSilica->FunctionalizedSurface Amide Bond Formation PFP_Py PFPy-4-C PFP_Py->FunctionalizedSurface

Caption: Surface functionalization pathway.

Construction of Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[8] The pyridine-4-carboxylate structure is a well-established linker for MOF synthesis.[9] While direct use of PFPy-4-C in MOF synthesis is an emerging area, its derivatives, where the PFP ester has been reacted to install other functionalities, are promising candidates for creating multifunctional MOFs. For instance, the PFP ester can be used to "pre-functionalize" a linker before its incorporation into a MOF structure.

Causality of Experimental Choice: Using a pre-functionalized linker allows for the introduction of chemical groups that might not be stable under the solvothermal conditions typically used for MOF synthesis. The pyridine-4-carboxylate provides a robust coordinating group for forming the framework structure.[10] Fluorinated linkers can also impart desirable properties to MOFs, such as increased hydrophobicity and improved gas separation performance.[11][12]

Protocol 3: Synthesis of a Functionalized MOF using a PFPy-4-C-Derived Linker

This protocol outlines a conceptual pathway for using PFPy-4-C to create a functionalized MOF.

Step 1: Synthesis of a Functionalized Linker

  • React this compound with a nucleophile containing a secondary coordinating group (e.g., an amino acid) via the aminolysis procedure described in Protocol 1, Step 2. This creates a new linker molecule with both a pyridine-4-carboxylate for framework formation and a new functional group (e.g., a carboxylic acid from the amino acid).

  • Purify the resulting functionalized linker molecule.

Step 2: Solvothermal Synthesis of the MOF

  • In a glass vial, combine the functionalized linker (1.0 eq), a metal salt (e.g., Zn(NO₃)₂·6H₂O, 1.0 eq), and a suitable solvent or solvent mixture (e.g., DMF/ethanol/water).

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).

  • Slowly cool the oven to room temperature to allow for crystal growth.

  • Collect the crystalline product by filtration, wash with fresh solvent, and dry.

  • Characterize the MOF using single-crystal X-ray diffraction (SC-XRD) to determine the structure, and powder X-ray diffraction (PXRD) to confirm phase purity.

  • Assess the porosity of the material using gas sorption analysis (e.g., N₂ at 77 K).

Signaling Pathway Analogy for MOF Assembly

G PFPyC Pentafluorophenyl pyridine-4-carboxylate FunctionalLinker Bifunctional Linker PFPyC->FunctionalLinker Aminolysis Nucleophile Functional Nucleophile (e.g., Amino Acid) Nucleophile->FunctionalLinker MOF Functional MOF FunctionalLinker->MOF Coordination MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->MOF Self-Assembly

Caption: MOF synthesis from a PFPy-4-C derivative.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: While specific toxicity data for PFPy-4-C is limited, related fluorinated compounds may pose hazards upon inhalation or skin contact.[1] It is prudent to treat it as a potentially hazardous substance.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the development of advanced materials. The protocols and principles outlined in this guide demonstrate its utility in creating functional polymers, modifying surfaces, and constructing novel MOFs. The true potential of this compound lies in the creative combination of its dual functionalities. Future research will likely explore its use in areas such as:

  • Drug Delivery: As a linker to attach targeting ligands to drug-loaded nanoparticles.

  • Catalysis: By immobilizing catalytic species on surfaces or within the pores of MOFs.

  • Sensors: Where the pyridine moiety can act as a recognition site, and changes in its coordination environment can be transduced into a detectable signal.

By understanding the fundamental reactivity and leveraging the detailed protocols provided, researchers are well-equipped to unlock the full potential of this compound in their pursuit of next-generation materials.

References

  • MDPI. (2022). Synthesis and π-Hole vs. π Effects of Pt(II) Complexes with Pentafluorophenyl and Phenyl-Substituted Bipyridines. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Emd-50929 | C12H8FNO2 | CID 11378949. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2022). A carboxylate- and pyridine-based organic anode material for K-ion batteries. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry. Retrieved February 2, 2026, from [Link]

  • Dilun Biotechnology. (2024). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Retrieved February 2, 2026, from [Link]

  • PubMed. (1997). Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Metalloporphyrin Metal–Organic Frameworks: Eminent Synthetic Strategies and Recent Practical Exploitations. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved February 2, 2026, from [Link]

  • Reddit. (2022). synthesis of active esters using pentafluorophenol. Retrieved February 2, 2026, from [Link]

  • PubMed. (2016). Pentafluorophenyl Ester-Functionalized Nanoparticles as a Versatile Platform for Selective and Covalent Inter-nanoparticle Coupling. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Metal–organic frameworks based on octafluorobiphenyl-4,4′-dicarboxylate: synthesis, crystal structure, and surface functionality. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
  • ResearchGate. (n.d.). Macrolactonization Reactions Driven by a Pentafluorobenzoyl Group. Retrieved February 2, 2026, from [Link]

  • (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Multifaceted Synthetic Route to Functional Polyacrylates by Transesterification of Poly(pentafluorophenyl acrylates). Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Method for in situ polypyrrole coating, and the example of its use for functionalization of polyurethane anisotropic electrospun mats. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Copolymers featuring pentafluorophenyl ester and photolabile amine units: synthesis and application as reactive photopatterns. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Surface Functionalization of Poly(l-lactide-co-glycolide) Membranes with RGD-Grafted Poly(2-oxazoline) for Periodontal Tissue Engineering. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors. Retrieved February 2, 2026, from [Link]

Sources

"Pentafluorophenyl pyridine-4-carboxylate" mediated synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Agrochemical Library Synthesis

Executive Summary

The synthesis of pyridine-carboxamide motifs is a cornerstone in the development of modern agrochemicals, including succinate dehydrogenase inhibitor (SDHI) fungicides and pyridine-carboxylate herbicides. Traditional acylation methods using isonicotinoyl chloride hydrochloride are often plagued by poor solubility in non-polar solvents, moisture sensitivity, and the generation of corrosive HCl gas.

This Application Note details a robust, self-validating protocol for utilizing Pentafluorophenyl pyridine-4-carboxylate (PfP-Isonicotinate) as a shelf-stable, highly reactive acylating agent. By isolating the activated PfP ester, researchers can perform high-throughput parallel synthesis of agrochemical amide libraries under mild, neutral conditions with simplified workup procedures.

Scientific Background & Mechanism[1][2]
2.1 The Challenge: Acid Chloride Instability

Isonicotinoyl chloride is typically stored as a hydrochloride salt to prevent self-condensation. This salt is insoluble in mild solvents like DCM or THF, requiring the use of polar solvents (DMF/DMAc) or excess base to liberate the free base in situ, which often leads to hydrolysis or competitive side reactions (e.g., N-acylurea formation with carbodiimides).

2.2 The Solution: Pentafluorophenyl (PfP) Activation

Pentafluorophenyl esters are "active esters" that balance reactivity with stability. The electron-withdrawing nature of the five fluorine atoms activates the carbonyl carbon toward nucleophilic attack without making the molecule hyper-sensitive to atmospheric moisture.

Key Advantages:

  • Solubility: Unlike the acid chloride salt, PfP-isonicotinate is highly soluble in organic solvents (DCM, EtOAc, THF).

  • Self-Indicating Reactivity: The reaction progress can be monitored via

    
     NMR, which provides a distinct "fingerprint" for the starting ester versus the free pentafluorophenol byproduct.
    
  • Clean Workup: The byproduct, pentafluorophenol (PfP-OH), is acidic (

    
    ) and can be quantitatively removed by a simple bicarbonate wash.
    
2.3 Mechanism of Action

The reaction proceeds via a classic Nucleophilic Acyl Substitution (


).
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the PfP ester.

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the electron-withdrawing Pfp ring.

  • Collapse & Elimination: The carbonyl reforms, expelling the pentafluorophenoxylate anion (

    
    ).
    
  • Proton Transfer: The amine proton is transferred to the phenoxylate (or scavenged by auxiliary base), driving the equilibrium forward.

ReactionMechanism cluster_0 Reagents cluster_1 Transition State cluster_2 Products R1 PfP-Isonicotinate (Activated Ester) TS Tetrahedral Intermediate R1->TS + R-NH2 R2 Amine (R-NH2) R2->TS P1 Agrochemical Amide (Target) TS->P1 Collapse P2 Pentafluorophenol (Byproduct) TS->P2 Elimination

Figure 1: Mechanistic pathway of PfP-ester mediated amidation. The irreversible collapse of the tetrahedral intermediate drives high conversion.

Experimental Protocols
3.1 Protocol A: Synthesis of this compound

Use this protocol to generate the activated reagent in bulk (multi-gram scale).

Materials:

  • Isonicotinoyl chloride hydrochloride (CAS: 3917-84-8)

  • Pentafluorophenol (CAS: 771-61-9)

  • Triethylamine (TEA) (Dry)

  • Dichloromethane (DCM) (Anhydrous)

  • Hexane (for recrystallization)[1][2]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Suspend Isonicotinoyl chloride HCl (8.9 g, 50 mmol) and Pentafluorophenol (9.2 g, 50 mmol) in anhydrous DCM (100 mL).

  • Activation: Cool the suspension to 0°C in an ice bath. Add Triethylamine (15.3 mL, 110 mmol) dropwise over 20 minutes. Note: Slight fuming and precipitation of TEA·HCl will occur.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

    • QC Check: Spot TLC (50% EtOAc/Hexane). Product

      
      ; Free acid stays at baseline.
      
  • Workup:

    • Filter off the white TEA·HCl precipitate.

    • Wash the filtrate with 1M NaHCO

      
       (2 x 50 mL) to remove unreacted phenol.
      
    • Wash with Brine (50 mL), dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: The resulting oil often solidifies upon standing. Recrystallize from hot hexane to yield cream-colored needles.

    • Yield Target: >90% (approx. 13-14 g).

    • Melting Point: 52-54°C.[1][2]

3.2 Protocol B: Agrochemical Library Coupling (General Procedure)

Use this protocol for parallel synthesis of amide analogs.

Materials:

  • This compound (prepared above)

  • Target Amine (e.g., substituted aniline, alkyl amine)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine

  • Solvent: DMF (for library synthesis) or DCM

Procedure:

  • Preparation: In a reaction vial, dissolve the Target Amine (1.0 equiv) in DMF (0.5 M concentration).

  • Addition: Add DIPEA (1.2 equiv).

  • Coupling: Add this compound (1.1 equiv) as a solid or solution.

  • Incubation: Shake/Stir at RT for 2–12 hours.

    • Self-Validation: The reaction mixture often turns from colorless to pale yellow due to the liberation of pentafluorophenol.

  • Scavenging (Optional for High Throughput): Add polymer-supported trisamine resin (3 equiv) to scavenge excess active ester and PfP-OH. Shake for 2 hours.

  • Isolation: Filter resin and concentrate. Alternatively, perform a standard liquid-liquid extraction (EtOAc vs NaHCO

    
    ).
    
Data Analysis & Troubleshooting
4.1 Comparative Efficiency

The following table illustrates the superiority of the PfP method compared to standard acid chloride coupling for a sterically hindered agrochemical amine (e.g., 2,6-difluoroaniline).

ParameterAcid Chloride MethodPfP Ester Method
Reagent Stability Hydrolyzes in air (minutes)Stable solid (months at 4°C)
Solvent Compatibility Limited (requires DMF/DMAc)Universal (DCM, THF, Toluene)
Byproducts HCl (corrosive, requires scavenger)PfP-OH (removable by weak base)
Yield (Hindered Amine) 45-60% (Oligomerization side-rxn)88-95% (Clean conversion)
Purification Column Chromatography often requiredRecrystallization or simple wash
4.2 Self-Validating QC Metrics

To ensure protocol integrity, verify the following checkpoints:

  • Checkpoint 1 (

    
     NMR): 
    
    • Reagent: Three signals (ortho -152 ppm, para -158 ppm, meta -162 ppm).

    • Byproduct (PfP-OH): Signals shift significantly upfield.

    • Validation: Complete disappearance of the "ester" ortho-signal indicates 100% conversion.

  • Checkpoint 2 (Visual):

    • Precipitation of the amide product often occurs in non-polar solvents (Hexane/Ether), allowing for filtration-based isolation.

Workflow Visualization

Workflow cluster_prep Phase 1: Reagent Synthesis cluster_app Phase 2: Agrochemical Coupling S1 Isonicotinoyl Chloride + Pentafluorophenol S2 Add TEA / DCM (0°C -> RT, 4h) S1->S2 S3 Wash: NaHCO3 Recrystallize: Hexane S2->S3 S4 Pure PfP-Ester (Stable Solid) S3->S4 C2 Add PfP-Ester + Mild Base (DIPEA) S4->C2 Reagent Input C1 Dissolve Amine (Aniline/Heterocycle) C1->C2 C3 Reaction Monitoring (TLC / 19F-NMR) C2->C3 C4 Basic Wash (Remove PfP-OH) C3->C4 C5 Final Agrochemical Amide C4->C5

Figure 2: End-to-end workflow for generating the active ester and utilizing it in library synthesis.

References
  • Christensen, J. B. (2001).[2] A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.[2] Molecules, 6(1), 47-51.[2] Link

  • BroadPharm. (n.d.). PEG PFP Ester Reagents: Technical Information. BroadPharm Product Guides. Link

  • Dow AgroSciences LLC. (2018). Pyridine Carboxylate Herbicides.[3] U.S. Patent Application PCT/US2018/031004. Link

  • Brittain, W. D. G., & Cobb, S. L. (2021).[4] Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).[4] Organic Letters, 23(15), 5832–5836. Link[4]

  • Hanai, T., & Hatano, H. (1996).[5] Advances in Liquid Chromatography. World Scientific.[5] (Context on Pfp ester stability vs NHS esters). Link

Sources

Application Note: Pentafluorophenyl Pyridine-4-Carboxylate in Polymer Functionalization

[1]

Executive Summary

This detailed guide outlines the utility and protocols for using Pentafluorophenyl pyridine-4-carboxylate (also known as Pentafluorophenyl Isonicotinate ) in polymer chemistry. Unlike standard coupling agents (EDC/NHS), this fluorinated active ester offers a unique balance of hydrolytic stability and high reactivity toward amines. Its primary application in polymer science is the robust post-polymerization modification (PPM) of amine-functionalized scaffolds to introduce pyridine moieties.

The pyridine group serves as a critical functional handle for:

  • pH-Responsive Materials: Exploiting the protonation of the pyridine nitrogen (pKa ~5.2).

  • Metal Coordination: Acting as a ligand for transition metals in metallopolymers.

  • Supramolecular Assembly: Facilitating hydrogen bonding and π-π stacking interactions.

Chemical Foundation & Mechanism

The Reagent

This compound is an activated ester where the isonicotinic acid is esterified with pentafluorophenol. The electron-withdrawing nature of the pentafluorophenyl (PFP) ring activates the carbonyl carbon toward nucleophilic attack, while the bulky fluorine atoms provide steric shielding against hydrolysis.

Reaction Mechanism: Aminolysis

The core transformation is an aminolysis reaction. An amine-bearing polymer attacks the carbonyl of the PFP ester, expelling pentafluorophenol as a byproduct.

Why use PFP over NHS esters?

  • Solubility: PFP esters are soluble in a wider range of organic solvents (DCM, THF, DMF) compared to NHS esters.

  • Stability: They exhibit superior resistance to hydrolysis, allowing for purification and storage without rapid degradation.

  • Monitoring: The reaction progress can be quantitatively monitored using

    
    F NMR , tracking the shift from the ester-bound fluorine signals to the free pentafluorophenol signals.
    
Mechanistic Workflow Diagram

GSubstrateAmine-FunctionalizedPolymer (R-NH2)IntermediateTetrahedralIntermediateSubstrate->Intermediate+ Reagent(Nucleophilic Attack)ReagentPFP Pyridine-4-carboxylate(Active Ester)Reagent->IntermediateProductPyridine-FunctionalizedPolymer (Amide Linkage)Intermediate->ProductEliminationByproductPentafluorophenol(Leaving Group)Intermediate->ByproductRelease

Figure 1: Mechanistic pathway of polymer modification via PFP-aminolysis.

Experimental Protocols

Materials & Equipment
  • Reagent: this compound (Purity >95%).

  • Polymer Scaffold: Poly(allylamine), Poly(lysine), or amine-terminated PEG.

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[1]

  • Analysis:

    
    F NMR (essential), 
    
    
    H NMR, FT-IR.
Protocol: Post-Polymerization Modification of Amine-Polymers

Objective: To graft pyridine functionalities onto a poly(amine) backbone.

Step-by-Step Procedure:

  • Preparation of Polymer Solution:

    • Dissolve the amine-functionalized polymer (1.0 eq of amine groups) in anhydrous DMF or DCM.

    • Note: Ensure the concentration is moderate (e.g., 10–50 mg/mL) to prevent aggregation but allow efficient kinetics.

  • Base Addition:

    • Add dry TEA or DIPEA (1.2 – 1.5 eq relative to amine groups).

    • Reasoning: The base neutralizes the ammonium salts (if present) and scavenges the acidic pentafluorophenol byproduct, driving the equilibrium forward.

  • Reagent Addition:

    • Dissolve this compound (1.1 – 1.5 eq) in a minimal amount of the same solvent.

    • Add this solution dropwise to the stirring polymer solution.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature (20–25 °C) under an inert atmosphere (Nitrogen/Argon).

    • Time: 4 to 16 hours.

    • Checkpoint: Monitor conversion via TLC (disappearance of PFP ester) or

      
      F NMR.
      
  • Purification:

    • Precipitation: Pour the reaction mixture into an excess of cold diethyl ether or hexane (solvent dependent). The functionalized polymer should precipitate, while the unreacted PFP ester and pentafluorophenol byproduct remain in solution.

    • Dialysis: Alternatively, dialyze against methanol/water for 24 hours to remove small molecules.

  • Drying:

    • Dry the purified polymer under high vacuum at 40 °C for 12 hours.

Data Visualization: Reaction Parameters
ParameterRecommended RangeCritical Note
Stoichiometry 1.1 – 1.5 eq (PFP ester)Excess ensures complete conversion of amines.
Temperature 20 – 40 °CHigher temps increase rate but risk hydrolysis if water is present.
Concentration 0.1 – 0.5 M (Reactants)Too dilute slows kinetics; too concentrated risks gelation.
Solvent DCM, DMF, DMSO, THFAvoid protic solvents (MeOH, EtOH) to prevent ester transesterification/hydrolysis.

Characterization & Validation

F NMR Tracking

The most powerful validation method is Fluorine NMR.

  • Starting Material (PFP Ester): Distinct signals at approx -152, -158, and -162 ppm.

  • Byproduct (Pentafluorophenol): Signals shift significantly (approx -165 to -170 ppm range depending on solvent/pH).

  • End Point: Complete disappearance of the starting material signals indicates full consumption of the active ester.

FT-IR Spectroscopy
  • Disappearance: The characteristic Activated Ester C=O stretch at ~1780 cm⁻¹.

  • Appearance: The Amide I band at ~1650 cm⁻¹ and Amide II band at ~1540 cm⁻¹.

  • Pyridine Ring: Aromatic skeletal vibrations around 1600 cm⁻¹ and 1400 cm⁻¹.

Decision Tree: Troubleshooting & Optimization

DecisionTreeStartStart Reaction MonitoringCheckNMRCheck 19F NMRStart->CheckNMRConversionIs PFP Ester Peak Gone?CheckNMR->ConversionCompleteReaction Complete.Proceed to Purification.Conversion->CompleteYesIncompleteReaction IncompleteConversion->IncompleteNoCheckSolubilityIs Polymer Precipitating?Incomplete->CheckSolubilityAddSolventAdd Co-solvent (DMF/DMSO)Increase Temp to 40°CCheckSolubility->AddSolventYesAddBaseAdd more DIPEACheck for Water (Hydrolysis)CheckSolubility->AddBaseNo

Figure 2: Troubleshooting workflow for incomplete functionalization.

Applications in Drug Development

pH-Responsive Drug Carriers

Polymers functionalized with isonicotinyl groups (via PFP-Isonicotinate) exhibit pH-dependent solubility.

  • Mechanism: At physiological pH (7.4), the pyridine is uncharged and hydrophobic. In the acidic environment of a tumor or endosome (pH < 5.5), the pyridine protonates, becoming hydrophilic and cationic.

  • Application: This triggers the disassembly of polymer micelles, releasing the encapsulated drug payload specifically within the target cell.

Surface Passivation

PFP-Isonicotinate can be used to modify amine-coated silica or gold nanoparticles. The resulting pyridine-coated surface can coordinate transition metals (e.g., Pd, Pt), creating supported catalysts for organic synthesis.

References

  • Nacsa, E. D., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Link

  • Gibson, M. I., et al. (2013). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry. Link

  • Theato, P. (2008). Synthesis of poly(pentafluorophenyl acrylate): A reactive polymer for the synthesis of functional polymers. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Smolecule. (n.d.). This compound Product Page. Smolecule. Link

  • Precise PEG. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule. Precise PEG. Link

Troubleshooting & Optimization

Minimizing racemization in "Pentafluorophenyl pyridine-4-carboxylate" mediated couplings

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing Pentafluorophenyl (Pfp) esters, with a specific focus on the Pentafluorophenyl pyridine-4-carboxylate system.

Current Status: Operational Topic: Minimizing Racemization in Active Ester Couplings Reagent Focus: this compound (Pfp-Isonicotinate) & General Pfp-Esters

Core Technical Analysis

The Paradox of Pfp-Esters: Pentafluorophenyl (Pfp) esters are chosen for their high reactivity and stability compared to NHS esters. However, this reactivity comes with a trade-off.[1] The electron-withdrawing nature of the pentafluorophenyl group (and the pyridine ring in your specific reagent) significantly increases the acidity of the


-proton (if present) on the carbonyl component. Furthermore, when coupling to chiral amines, the requisite basic conditions can trigger deprotonation/epimerization of the amine partner.

Clarification on "this compound": Note that This compound (the Pfp ester of isonicotinic acid) is itself achiral .

  • Scenario A: If you are observing racemization using this specific reagent, it is occurring on your nucleophile (the chiral amine/amino acid partner) due to base-induced epimerization.

  • Scenario B: If you are using this naming convention to refer to Pfp-esters of chiral acids (e.g., Fmoc-AA-OPfp), the racemization is occurring via the oxazolone mechanism or direct enolization of the activated acid.

This guide addresses both scenarios.

Troubleshooting Guide (Q&A)

Issue 1: "I am coupling Pfp-pyridine-4-carboxylate to a chiral amine, and the product is partially racemic."

Diagnosis: You are likely using a base (TEA or DIPEA) that is too strong or in too high a concentration. While the Pfp ester is highly reactive, the pyridine nitrogen in your reagent can act as a local base, and the added exogenous base deprotonates the chiral center of your amine partner.

Corrective Actions:

  • Switch the Base: Replace Triethylamine (TEA) or DIPEA with 2,4,6-Trimethylpyridine (Collidine) or TMP (2,4,6-Trimethylpyridine) . These are weaker bases (

    
    ) that are sufficient to deprotonate the amine salt but insufficient to abstract the 
    
    
    
    -proton.
  • The "Base-Free" Method: If your chiral amine is available as a free base (not a hydrochloride salt), attempt the reaction without any exogenous base . The Pfp leaving group (pentafluorophenol) is weakly acidic (

    
     in water, higher in organic solvents), and the reaction often proceeds cleanly in neutral conditions.
    
  • Solvent Switch: Avoid DMF if possible. Use DCM (Dichloromethane) or Toluene . Polar aprotic solvents like DMF stabilize the charged transition states that lead to racemization.

Issue 2: "I am synthesizing a Pfp-ester of a chiral amino acid (e.g., Fmoc-Phe-OPfp), and it racemizes during formation."

Diagnosis: This occurs during the activation step. If you are using DCC/HOPfp to make the ester, the O-acylisourea intermediate is prone to oxazolone formation, which rapidly racemizes.

Corrective Actions:

  • Use the "Mixed Anhydride" Route: Do not use carbodiimides (DCC/DIC) directly with HOPfp. Instead, use Pentafluorophenyl trifluoroacetate (Pfp-TFA) .

    • Protocol: React the N-protected amino acid with Pfp-TFA in the presence of Pyridine. This avoids the highly activated O-acylisourea intermediate.

  • Low Temperature: Perform the esterification at 0°C , not room temperature.

Issue 3: "The coupling is sluggish, and longer reaction times are increasing impurities."

Diagnosis: While Pfp esters are reactive, sterically hindered amines (e.g., N-methylated amino acids) react slowly. Prolonged exposure to base increases the window for epimerization.

Corrective Actions:

  • Catalysis: Add HOAt (1-Hydroxy-7-azabenzotriazole) at 0.1 equivalent. HOAt is superior to HOBt for Pfp esters because the pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates aminolysis by up to 10x, allowing you to stop the reaction before racemization becomes significant.

Optimized Experimental Protocol

Protocol: Low-Racemization Coupling of Pfp-Esters

Objective: Couple this compound (or generic Pfp-ester) to a chiral amino acid ester.

Materials:

  • Electrophile: this compound (1.0 equiv).

  • Nucleophile: Chiral Amino Acid Ester HCl salt (1.0 equiv).

  • Base: 2,4,6-Collidine (1.0 - 1.1 equiv). Do NOT use excess.

  • Solvent: Anhydrous DCM (0.1 M concentration).

  • Additive: HOAt (0.1 equiv) - Optional, only if kinetics are slow.

Step-by-Step:

  • Preparation: Dissolve the Nucleophile (amine salt) in DCM.

  • Neutralization: Add Collidine. Stir for 5 minutes at 0°C.

    • Critical: If using free amine, skip this step and do not add base.

  • Coupling: Add the Pfp-ester (Electrophile) in one portion.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Target: Reaction should be complete < 2 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M NaHSO₄ (Acidic wash removes Collidine and unreacted Pyridine derivative).

    • Wash with 10% Na₂CO₃ (Removes the released Pentafluorophenol byproduct).

    • Dry (MgSO₄) and concentrate.[2]

Mechanistic Visualization

The following diagram illustrates the competition between the desired coupling pathway and the racemization pathways (Oxazolone formation vs. Direct Enolization).

RacemizationPathways Start Pfp-Ester (Activated Acid) Coupling Desired Amide (Retention of Chirality) Start->Coupling Fast Attack (k_couple) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (If N-acyl present) Enolate Enolate Transition State Start->Enolate Direct Enolization Amine Chiral Amine (Nucleophile) Amine->Coupling Base Base (TEA/DIPEA) Base->Start Proton Abstraction (Slow if Base is Weak) Racemate Racemic Mixture (Product Failure) Oxazolone->Racemate Epimerization Enolate->Racemate Reprotonation HOAt HOAt Catalyst HOAt->Coupling Accelerates k_couple (Outruns Racemization)

Caption: Figure 1. Kinetic competition between direct aminolysis (green) and base-mediated racemization pathways (red). Accelerating the coupling rate with HOAt or reducing base strength minimizes the red pathways.

Comparative Data: Base Selection

The choice of base is the single most critical factor in Pfp-mediated couplings involving chiral centers.

BasepKa (Conj. Acid)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.75LowHigh Avoid with chiral centers.
DIPEA (Hünig's Base) 10.75HighModerate Acceptable for simple cases, risky for sensitive substrates.
N-Methylmorpholine (NMM) 7.38ModerateLow Good alternative.
2,4,6-Collidine 7.43Very HighVery Low Gold Standard for Pfp couplings.
None (Free Amine) N/AN/ANegligible Best method if solubility permits.

References

  • Atherton, E., & Sheppard, R. C. (1985).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text establishing Pfp ester utility and racemization profiles).

  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(04), 325-327. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4] Tetrahedron, 60(11), 2447-2467. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397-4398. (Establishes HOAt superiority for minimizing racemization). Link

Sources

Technical Support Center: Removal of Pentafluorophenyl (PFP) Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Pentafluorophenyl pyridine-4-carboxylate Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TS-PFP-PYR-001

Introduction: The Chemistry of Contamination

You are likely using This compound as an activated ester to introduce a pyridine-4-carbonyl moiety (isonicotinoyl group) onto a nucleophile (typically a primary or secondary amine).

While this reagent offers rapid kinetics and suppression of racemization, it generates a persistent byproduct: Pentafluorophenol (PFP) .

The Reaction Landscape

Understanding the species in your flask is the first step to separation.

  • The Reagent: this compound (Lipophilic, Electrophilic).

  • The Product: Pyridine-4-carboxamide derivative (Basic, Nucleophilic pyridine nitrogen).

  • Byproduct 1: Pentafluorophenol (Acidic, pKa ~5.5, UV-active).

  • Byproduct 2: Isonicotinic acid (Hydrolysis product, Amphoteric).

ReactionScheme Reagent PFP Pyridine-4-carboxylate (Active Ester) Product Product (Pyridine Amide) Reagent->Product + Amine PFP Pentafluorophenol (Byproduct 1) Reagent->PFP Leaving Group IsoAcid Isonicotinic Acid (Byproduct 2) Reagent->IsoAcid + H2O (Hydrolysis) Amine Target Amine (Nucleophile) Amine->Product

Figure 1: Reaction scheme showing the generation of the target amide and the specific byproducts (PFP and Isonicotinic Acid) that require removal.[1][2]

Module 1: Liquid-Liquid Extraction (LLE) Protocol

The most efficient removal method exploits the acidity of Pentafluorophenol (pKa ~5.5). Unlike standard phenol (pKa ~10), the five fluorine atoms withdraw electron density, making PFP significantly more acidic. We can use this to our advantage using a pH-Switch Strategy .

The "Carbonate Wash" Protocol

Objective: Partition PFP and Isonicotinic acid into the aqueous phase while retaining the basic pyridine product in the organic phase.

Reagents Required:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Buffer: 1.0 M Sodium Carbonate (Na₂CO₃) or 10% Sodium Carbonate.

    • Note: Sodium Bicarbonate (NaHCO₃, pH ~8.5) is often insufficient to fully drive the equilibrium for PFP removal if the organic layer is concentrated. Carbonate (pH ~11) is superior here.

Step-by-Step Guide:

  • Quench & Hydrolysis: Before separation, ensure all unreacted active ester is consumed. Add 1.0 M Na₂CO₃ to the reaction mixture and stir vigorously for 15–30 minutes. This hydrolyzes remaining reagent into Isonicotinic acid and PFP.

  • Dilution: Dilute the reaction mixture with your chosen organic solvent (EtOAc is preferred for better phase separation).

  • The Critical Wash: Wash the organic layer 3 times with 1.0 M Na₂CO₃.

    • Mechanism:[3][4] At pH 11, PFP is converted to Pentafluorophenoxide (water-soluble). Isonicotinic acid is converted to Isonicotinate (water-soluble). The Product (pyridine base) remains neutral and stays in the organic layer.

  • Rinse: Wash once with Brine to remove trapped water.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Quantitative Justification (pKa Table)
SpeciesFunctional GrouppKa (approx)State at pH 11 (Wash)Phase Location
Pentafluorophenol Phenol5.5 [1]Anionic (Ph-O⁻)Aqueous
Isonicotinic Acid Carboxylic Acid4.96 [2]Anionic (COO⁻)Aqueous
Product Pyridine Nitrogen~5.2 (Conj.[4] Acid)Neutral (Free Base)Organic

Module 2: Advanced Troubleshooting (When LLE Fails)

If your product is amphiphilic or water-soluble, the Carbonate Wash will result in product loss. In these scenarios, use Solid-Phase Extraction (SPE) or Scavenging Resins.

Scenario A: Product is Water Soluble

Solution: Solid-Phase Scavenging. Do not perform aqueous workup. Instead, use a polymer-supported scavenger to "fish out" the PFP.

Protocol:

  • Resin Selection: Use a Carbonate-functionalized silica or polymer-supported carbonate (e.g., MP-Carbonate).

  • Dosage: Add 3–4 equivalents of resin relative to the theoretical amount of PFP.

  • Incubation: Agitate for 1–2 hours. The PFP will bind to the resin as the phenoxide salt.

  • Filtration: Filter off the solid resin.[5] The filtrate contains your clean product.

Scenario B: Persistent "Ghost" Spot on TLC

Users often report a UV-active spot that trails or streaks. This is characteristic of PFP.[6]

Visualization Tip: PFP stains poorly with Ninhydrin but absorbs strongly in UV (254 nm). Use a KMnO₄ stain ; phenols often oxidize and appear as yellow/brown spots.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck LLE Perform LLE (EtOAc vs 1M Na2CO3) SolubilityCheck->LLE No Resin Add Carbonate Scavenger Resin SolubilityCheck->Resin Yes PhaseSep Separate Layers LLE->PhaseSep Aqueous Aqueous Layer: Contains PFP & Acid PhaseSep->Aqueous Discard Organic Organic Layer: Contains Product PhaseSep->Organic Keep Filter Filter Solids Resin->Filter Filtrate Filtrate: Clean Product Filter->Filtrate

Figure 2: Decision tree for selecting the appropriate purification workflow based on product solubility.

FAQ: Frequently Asked Questions

Q1: Can I use 1M NaOH instead of Na₂CO₃? A: While NaOH will effectively remove PFP, it is too aggressive. It carries a high risk of hydrolyzing your newly formed amide bond or other sensitive esters in your molecule. Carbonate (pH 11) is the "Goldilocks" zone—basic enough to ionize PFP, but mild enough to spare most amides.

Q2: I see a crystalline solid precipitating during the workup. What is it? A: This is likely the sodium salt of Pentafluorophenol (Sodium Pentafluorophenoxide). It has limited solubility in brine/concentrated basic solutions. If this happens, add more water to the aqueous layer until it dissolves to ensure it doesn't trap your product or clog the separation funnel.

Q3: My product is a salt (e.g., Hydrochloride). Can I still use the Carbonate Wash? A: No. The Carbonate wash will free-base your product (remove the HCl). If you need the salt form, perform the wash to remove PFP first, isolate the free base, and then re-form the salt using 4M HCl in Dioxane or similar anhydrous acid.

Q4: Is PFP toxic? A: Yes, Pentafluorophenol is corrosive and toxic. All aqueous waste streams containing PFP should be labeled as "Fluorinated Organic Waste" and disposed of according to specific EHS protocols, not poured down the drain.

References

  • Pentafluorophenol Properties. PubChem Database, CID 13041.[6][7] National Center for Biotechnology Information. [Link]

  • Purification of Activated Ester Reactions. Biotage Technical Notes: Acidic and Basic Workups. [Link]

Sources

Technical Support Center: HPLC Monitoring of Pentafluorophenyl Pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Monitoring Support Hub. This guide is designed for researchers utilizing Pentafluorophenyl pyridine-4-carboxylate (PFP-P4C) in semi-synthesis, PROTAC linker design, or peptide coupling. Due to the unique bifunctional nature of this molecule—containing both a basic pyridine ring and a moisture-sensitive active ester—standard HPLC protocols often fail, leading to ghost peaks, poor mass balance, or peak tailing.

Part 1: Method Development (Tier 1 Support)

Objective: Establish a robust separation of the Active Ester (SM), the Hydrolysis Byproducts (Isonicotinic acid + Pentafluorophenol), and the Amide Product.

1.1 The "Gold Standard" Chromatographic Conditions

Why this works: This method utilizes an acidic mobile phase to protonate the pyridine nitrogen (


), preventing interaction with silanol groups that causes tailing. It also stabilizes the active ester against on-column hydrolysis.
ParameterSpecificationTechnical Rationale
Stationary Phase C18 End-capped (e.g., Zorbax Eclipse Plus, Waters XBridge)High carbon load and end-capping reduce silanol activity, essential for basic pyridines.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA (

) ensures the pyridine is fully protonated (

) and acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile (MeCN) + 0.08% TFA MeCN provides sharper peaks for aromatic compounds than MeOH.
Gradient 5% B to 95% B over 8-10 minSteep gradient required. The acid elutes early; the PFP ester is highly lipophilic and elutes late.
Detection 254 nm (Primary), 210 nm (Secondary)The pyridine ring has a strong

transition at ~254 nm.
Column Temp 30°C - 40°CSlightly elevated temperature improves mass transfer and peak symmetry.
1.2 Predicted Elution Order (Relative)

Understanding where your peaks appear is critical for identifying "ghost" peaks.

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     min: Isonicotinic Acid  (Hydrolysis byproduct). Highly polar; often elutes near the void volume.
    
  • 
     min: Pentafluorophenol (PFP-OH) . The leaving group. Distinct UV spectrum.[1]
    
  • 
     min: Amide Product . (Assuming reaction with a standard amine).
    
  • 
     min: PFP-P4C (Active Ester) . Most retained due to the lipophilic perfluorinated ring.
    
Part 2: Sample Preparation & Handling (Tier 2 Support)

Critical Warning: The most common user error is sample-induced hydrolysis . PFP esters are less sensitive than NHS esters but will still degrade rapidly in wet solvents or protic buffers.

2.1 Sample Diluent Protocol
  • Do NOT use: Methanol or Water as the primary diluent.

  • DO use: Anhydrous Acetonitrile (MeCN) or DMSO.

  • The "Quench" Technique: If monitoring a reaction time-course, do not inject the reaction mixture directly if it contains unreacted amines.

    • Protocol: Aliquot

      
       reaction mixture 
      
      
      
      Dilute into
      
      
      MeCN containing 0.1% TFA. The acid stops the amine coupling immediately, freezing the reaction state for analysis.
2.2 Visualizing the Reaction Pathway

Use the diagram below to identify which species are present in your vial.

ReactionPathway cluster_0 Desired Reaction cluster_1 Hydrolysis (Moisture) SM PFP-P4C (Active Ester) [Late Eluter] Product Amide Product (Stable) SM->Product + Amine Acid Isonicotinic Acid (Byproduct) SM->Acid + H2O PFP Pentafluorophenol (Leaving Group) SM->PFP Released SM->PFP Released Amine R-NH2 (Nucleophile)

Figure 1: Reaction logic. Note that Pentafluorophenol (PFP) is generated in BOTH the desired reaction and the hydrolysis error path. Its presence confirms consumption of ester, but not necessarily product formation.

Part 3: Troubleshooting Guide (FAQs)

Q1: I see two peaks appearing over time, but my product peak isn't growing. What is happening? Diagnosis: You are observing Hydrolysis .

  • Mechanism: Moisture in your solvent or atmosphere is attacking the ester carbonyl.

  • The Peaks: The two new peaks are Isonicotinic acid (early eluting) and Pentafluorophenol (mid-eluting).

  • Solution:

    • Dry your acetonitrile/DMSO over molecular sieves (3Å).

    • Ensure your autosampler is not introducing condensation (keep at ambient temp, not 4°C, if humidity is high).

    • Verify the "Acid" peak by injecting an authentic standard of Isonicotinic acid.

Q2: My Active Ester peak is tailing severely. Is the column bad? Diagnosis: This is likely Silanol Interaction , not a bad column.

  • Mechanism: The pyridine nitrogen is a Lewis base. If the mobile phase pH is > 3, the pyridine interacts with free silanols on the silica surface.

  • Solution:

    • Increase Buffer Strength: Ensure you are using at least 0.1% TFA. Formic acid (0.1%) is weaker and might not suppress silanols as effectively as TFA.

    • Switch Column: Use a "Base-Deactivated" or highly end-capped column (e.g., Agilent Zorbax Bonus-RP or Waters XSelect CSH).

Q3: I cannot separate the Pentafluorophenol (PFP-OH) from my Product. Diagnosis: Co-elution due to similar hydrophobicity.

  • Solution: Leverage the Fluorine Effect .

    • Change Column Selectivity: Switch from C18 to a PFP (Pentafluorophenyl) stationary phase (e.g., Phenomenex Kinetex F5).

    • Why? The PFP column interacts via

      
       and fluorine-fluorine mechanisms. It will strongly retain the PFP-OH leaving group and the PFP-ester, shifting them away from the non-fluorinated amide product [1].
      

Q4: My mass balance is off. The Ester is gone, but the Product area is low. Diagnosis: The Pyridine-4-carboxylic acid (hydrolysis product) is likely eluting in the Void Volume .

  • Check: Look at the very beginning of the chromatogram (0.5 - 1.2 min). The acid is extremely polar and often unretained on C18.

  • Fix: Use an initial hold at 0-2% Organic for 2 minutes to try to retain the acid, or use HILIC for the acid quantification.

Part 4: Diagnostic Logic Flow

Use this decision tree to troubleshoot your chromatograms.

Troubleshooting Start Start Diagnosis: Inspect Chromatogram GhostPeaks Are there unexpected new peaks? Start->GhostPeaks Tailing Is the Ester peak tailing? Start->Tailing CheckRet Check Retention Time GhostPeaks->CheckRet Yes CheckPH Check Mobile Phase pH Tailing->CheckPH Yes Hydrolysis Hydrolysis Detected: Dry Solvents / Check H2O CheckRet->Hydrolysis Early (Acid) + Mid (PFP-OH) AddTFA Add 0.1% TFA to protonate Pyridine CheckPH->AddTFA pH > 3.0 ColChange Switch to End-capped or PFP Column CheckPH->ColChange pH is OK

Figure 2: Troubleshooting logic for PFP-P4C analysis.

References
  • Needham, S. R., Brown, P. R., & Duff, K. (1999).[2] Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Rapid Communications in Mass Spectrometry, 13(22), 2231-2236.[2] Link

  • BroadPharm. (2022). PEG PFP Ester Reagents: Handling and Stability Guidelines. BroadPharm Product Support. Link

  • Valko, K., et al. (1997). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • SIELC Technologies.[3] (n.d.). UV-Vis Spectrum of Pyridine and HPLC Method Development. SIELC Application Notes. Link

Sources

Impact of base on "Pentafluorophenyl pyridine-4-carboxylate" coupling efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving Pentafluorophenyl Pyridine-4-Carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your coupling reactions. Here, we will address common issues, explain the causality behind experimental choices, and provide validated protocols to enhance your success.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve issues related to reaction efficiency.

Question: My amide coupling reaction yield is unexpectedly low. What are the most likely causes related to my choice of base?

Answer:

Low yield in an activated ester coupling is a common issue, and the base is a critical parameter to investigate. Pentafluorophenyl (PFP) esters are highly reactive, but this reactivity needs to be carefully modulated by the base.[1][2] Here are the primary base-related factors that could be suppressing your yield:

  • Insufficient Basicity (pKa Too Low): The primary role of the base is to deprotonate the incoming amine nucleophile, increasing its nucleophilicity. If the base is too weak (e.g., pyridine), it may not be strong enough to effectively deprotonate the amine or neutralize the acidic pentafluorophenol (PFP-OH) byproduct. PFP-OH has a pKa of ~5.5, and if it's not scavenged, it will protonate your amine, rendering it non-nucleophilic and stalling the reaction.[3][4]

  • Base Nucleophilicity (Steric Hindrance is Key): A common pitfall is using a base that is not only basic but also a potent nucleophile. A non-hindered tertiary amine, like triethylamine (TEA), can directly attack the highly electrophilic carbonyl of the PFP ester.[5][6] This leads to the formation of an unstable acylammonium intermediate and subsequent side products, consuming your starting material without forming the desired amide.

  • Hydrolysis: If there is residual water in your reaction and your base is strong enough, it can promote the hydrolysis of the PFP ester back to the carboxylic acid.[7][8] This is a competitive, non-productive pathway that lowers the overall yield of the desired amide.

Troubleshooting Workflow:

To diagnose and resolve low-yield issues, follow this systematic approach.

G cluster_0 Troubleshooting Low Yield start Problem: Low Yield q1 Is your base sterically hindered? (e.g., DIPEA vs. TEA) start->q1 a1_yes Yes (e.g., DIPEA) q1->a1_yes Yes a1_no No (e.g., TEA) q1->a1_no No q2 Is the base pKa appropriate? (pKa of conjugate acid ~9-11 is a good start) a1_yes->q2 action1 Action: Switch to a hindered base like DIPEA or 2,6-Lutidine. This minimizes nucleophilic attack by the base itself. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you checked for water? (Anhydrous solvent/reagents) a2_yes->q3 action2 Action: Choose a stronger base. If using NMM (pKa ~7.4), consider DIPEA (pKa ~10.7). Ensure it's strong enough to deprotonate the amine and scavenge PFP-OH. a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Re-run reaction and monitor. a3_yes->end_node action3 Action: Use anhydrous solvents and dry reagents. Flame-dry glassware. Water leads to hydrolysis of the activated ester. a3_no->action3 action3->end_node

Caption: Troubleshooting workflow for low yield.
Question: I'm observing significant side product formation. Could my base be the culprit?

Answer:

Absolutely. Besides low yield, the formation of impurities is a strong indicator that your base selection or reaction conditions are suboptimal. The two most common side reactions promoted by an inappropriate base are:

  • N-Acylation of the Base: As mentioned, non-hindered bases like triethylamine (TEA) can be acylated by the PFP ester.[9] This is particularly problematic with highly reactive acylating agents. The resulting acylammonium salt is often unstable and can lead to a cascade of decomposition products.

  • Racemization: If your amine or carboxylic acid starting materials contain chiral centers, particularly at the α-carbon, the choice of base can be critical for maintaining stereochemical integrity. A base that is too strong can deprotonate the α-proton of the activated ester, leading to racemization. While PFP esters are generally considered good for suppressing racemization compared to other activating agents, a strong, non-hindered base can still promote this side reaction.[9]

Comparative Table of Common Bases:
BaseStructurepKa (Conjugate Acid)Key Characteristics
Triethylamine (TEA) Et₃N~10.75[9]Strong base, but also nucleophilic and can cause side reactions.[5][6]
DIPEA (Hünig's Base) (i-Pr)₂EtN~10.9[9]Strong, non-nucleophilic base due to steric hindrance. Often the preferred choice.[5][6][9]
N-Methylmorpholine (NMM) C₅H₁₁NO~7.4[10]Weaker, non-nucleophilic base. Good for sensitive substrates where a milder base is required.
2,6-Lutidine C₇H₉N~6.7Sterically hindered pyridine derivative. Good proton scavenger, but less basic than alkylamines.
Pyridine C₅H₅N~5.2Weak base. Generally not strong enough for efficient coupling unless the amine is highly nucleophilic.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about the coupling chemistry of this compound.

Question: How do I select the optimal base for my specific amine and reaction conditions?

Answer:

Selecting the optimal base involves balancing basicity, steric hindrance, and solubility. There is no single "best" base; the choice is substrate-dependent.

  • Start with DIPEA: For most standard amide couplings with primary or secondary amines, Diisopropylethylamine (DIPEA) is the recommended starting point. Its combination of strong basicity (pKa ~10.9) and significant steric hindrance makes it an excellent proton scavenger that is unlikely to act as a nucleophile.[6][9]

  • Consider NMM for Sensitive Substrates: If your substrate is sensitive to strong bases or prone to racemization, N-Methylmorpholine (NMM) is a milder alternative. Its lower pKa (~7.4) means it is less likely to cause base-mediated side reactions.[10]

  • Run a Screen: The most rigorous method is to perform a small-scale parallel screen of different bases. This empirical approach provides the most reliable data for your specific system.

Protocol: Small-Scale Base Screening Experiment
  • Setup: Arrange 4-5 small reaction vials (e.g., 1 mL glass vials with stir bars).

  • Reagents: In a glovebox or under an inert atmosphere, add the this compound (1.0 eq) and your amine nucleophile (1.1 eq) to each vial, dissolved in an anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Base Addition: To each vial, add a different base (2.0 eq). For example:

    • Vial 1: DIPEA

    • Vial 2: Triethylamine (TEA)

    • Vial 3: N-Methylmorpholine (NMM)

    • Vial 4: 2,6-Lutidine

    • Vial 5: No base (control)

  • Reaction: Stir all reactions at room temperature.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial and analyze by LC-MS or TLC to determine the extent of product formation and the presence of side products.

  • Analysis: Compare the conversion rates and purity profiles to identify the optimal base for scale-up.

Question: What is the mechanistic role of the base in the coupling reaction?

Answer:

The base plays two critical, distinct roles in the reaction mechanism. Understanding this is key to troubleshooting. Pentafluorophenyl esters are used because the pentafluorophenoxy group is an excellent leaving group, making the carbonyl carbon highly electrophilic.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: General mechanism for base-mediated PFP ester coupling.
  • Activation of the Nucleophile: In many cases, the base performs an initial deprotonation of the amine (R-NH₂) to form the more potent nucleophile, the amide anion (R-NH⁻). While a neutral amine can attack the ester, this deprotonation significantly accelerates the rate-limiting nucleophilic attack step.

  • Scavenging the Acidic Byproduct: The collapse of the tetrahedral intermediate expels the pentafluorophenoxide anion (PFP-O⁻). This anion is the conjugate base of the acidic pentafluorophenol (PFP-OH). The protonated base ([Base-H]⁺) formed in step 1 serves as the proton source, but more importantly, any excess free base in solution will immediately neutralize any PFP-OH formed. This is crucial because PFP-OH is acidic enough to protonate the starting amine, effectively taking it out of the reaction.[3] This irreversible acid-base reaction helps drive the overall equilibrium towards the product.

By carefully selecting a base with the right balance of steric and electronic properties, you can maximize the efficiency of these two roles while minimizing unwanted side reactions, leading to higher yields and purer products.

References
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • pka bases.cdx. (n.d.). Retrieved from [Link]

  • Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA? Available from: [Link]

  • Wang, L., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Advances. Available from: [Link]

  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA? Available from: [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Available from: [Link]

  • Chad's Prep. (2020). Acids and Bases Fundamentals | Definitions, pKa & Acid Strength | Organic Chemistry 3.1. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Suzhou Yacoo Science Co., Ltd. (2025). How to choose TEA&DIPEA. Available from: [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Available from: [Link]

  • Reich, H. J. Bordwell pKa Table. University of Wisconsin-Madison. Available from: [Link]

  • Kandhasamy, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal. Available from: [Link]

  • ResearchGate. (2025). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Available from: [Link]

  • Google Patents. (n.d.). US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Available from: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available from: [Link]

  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Available from: [Link]

Sources

Technical Support Center: Pentafluorophenyl Pyridine-4-carboxylate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 10, 2026

Welcome to the technical support center for the synthesis and scale-up of Pentafluorophenyl Pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this important reaction from the laboratory bench to larger-scale production. Pentafluorophenyl (PFP) esters, like pyridine-4-carboxylate, are highly valuable intermediates in medicinal chemistry, particularly in peptide synthesis and bioconjugation, due to their high reactivity and relative stability compared to other activated esters.[1][2][3] However, scaling up their synthesis presents unique challenges that require careful consideration of reaction conditions, reagent handling, and purification strategies.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure the integrity and success of your scale-up efforts.

I. Troubleshooting Guide: Navigating Scale-Up Pitfalls

This section addresses common problems observed during the scale-up of this compound synthesis. Each issue is presented with potential causes and actionable solutions.

Problem 1: Low or Inconsistent Yield

You've successfully synthesized the target compound on a small scale, but upon increasing the batch size, the yield drops significantly or varies between batches.

Potential Cause Explanation Recommended Solution
Inefficient Mixing In larger reactors, achieving homogeneous mixing of reactants (pyridine-4-carboxylic acid, pentafluorophenol, and coupling agent) becomes challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction and side product formation.- Optimize Stirring: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure adequate top-to-bottom and radial mixing. - Baffling: If not already in place, install baffles in the reactor to disrupt vortex formation and improve mixing efficiency. - Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile (e.g., dropwise addition of the coupling agent solution) to maintain a consistent reaction temperature and concentration.
Poor Temperature Control Esterification reactions are often exothermic. What might be easily managed in a small flask with an ice bath can lead to a significant temperature spike in a large reactor. This can accelerate side reactions and decomposition of the activated ester.[4]- Reactor Jacketing: Utilize a jacketed reactor with a circulating heating/cooling fluid for precise temperature control. - Monitor Internal Temperature: Always use a probe to monitor the internal reaction temperature, not just the jacket temperature. - Slower Addition Rate: As mentioned above, slowing the addition of the limiting reagent can help dissipate the heat of reaction more effectively.
Moisture Contamination PFP esters are sensitive to moisture, which can hydrolyze the active ester back to the carboxylic acid.[5] On a larger scale, there are more opportunities for atmospheric moisture to enter the system.- Anhydrous Conditions: Ensure all solvents are rigorously dried before use. Use of molecular sieves can be beneficial.[6] - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[6]
Problem 2: Impurity Profile Worsens at Scale

The purity of your isolated product is lower on a larger scale, with new or more significant impurities appearing in your analytical data (e.g., HPLC, LC-MS).

Potential Cause Explanation Recommended Solution
Side Reactions from Coupling Agents Common coupling agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) form urea byproducts (DCU or DIU).[7][8] On a larger scale, these can be more difficult to remove completely and may co-precipitate with the product.- Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) if your workup involves an aqueous wash, as the corresponding urea is water-soluble. - Filtration Strategy: For DCC/DIC, ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation of the urea byproduct. A filter aid (e.g., Celite) may be necessary for large-scale filtrations.
Formation of N-acylurea A common side product with carbodiimide reagents is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. This is often exacerbated by higher temperatures.- HOBt/HOAt Addition: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by forming a more stable active ester intermediate.[9] - Strict Temperature Control: As detailed in Problem 1, maintaining a low and consistent reaction temperature (e.g., 0 °C during coupling agent addition) is critical.[4][8]
Incomplete Reaction Unreacted starting materials (pyridine-4-carboxylic acid or pentafluorophenol) will contaminate the final product.- Reaction Monitoring: Implement in-process controls (IPCs) using TLC, HPLC, or GC to monitor the reaction to completion before proceeding with the workup.[6][7] - Stoichiometry Adjustment: On a larger scale, minor weighing errors can become significant. Re-verify the stoichiometry of your reagents. A slight excess of the more easily removed reagent (often pentafluorophenol) may be beneficial.
Problem 3: Challenges in Product Isolation and Purification

The workup and purification procedures that were effective at the lab scale are proving to be inefficient or impractical at a larger scale.

Potential Cause Explanation Recommended Solution
Difficult Filtration of Byproducts The fine, often gelatinous, precipitate of urea byproducts can clog filters, making large-scale filtration slow and inefficient.- Solvent Selection: After the reaction, consider adding a co-solvent in which the product is soluble but the byproduct has very low solubility to promote better crystal growth of the byproduct, making it easier to filter. - Extended Cooling: Allow for a longer cooling period before filtration to ensure complete precipitation of the byproduct.
Emulsion Formation During Aqueous Workup The presence of pyridine-containing compounds and other reagents can lead to the formation of stable emulsions during extraction, making phase separation difficult.- Brine Wash: Use a saturated sodium chloride (brine) solution for the final aqueous wash to help break emulsions. - Solvent Choice: If emulsions are persistent, consider switching to a different extraction solvent. - Centrifugation: For particularly stubborn emulsions on a moderate scale, centrifugation can be an effective method for phase separation.
Column Chromatography is Not Scalable Flash column chromatography, a common lab-scale purification method, is often not economically viable or practical for large-scale production.[1]- Recrystallization: Develop a robust recrystallization protocol. This is a highly effective and scalable purification method. Experiment with different solvent/anti-solvent systems to find optimal conditions for purity and yield. - Slurry Washes: If the product precipitates out of the reaction mixture, a series of slurry washes with appropriate solvents can be a very effective way to remove impurities without the need for a full dissolution and recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for scaling up the synthesis of this compound?

The "best" coupling agent often depends on the specific scale, cost considerations, and available equipment.

  • DCC/DIC: These are cost-effective and widely used.[10] The primary challenge is the removal of the insoluble urea byproduct, which requires careful filtration.[8]

  • EDC (with HOBt): This combination is often preferred in process chemistry because the resulting urea is water-soluble, simplifying the workup through aqueous extraction. The addition of HOBt helps to improve reaction rates and reduce side reactions.[9]

  • Thionyl Chloride (SOCl₂): This reagent can be used to convert the carboxylic acid to the more reactive acyl chloride in situ, which then reacts with pentafluorophenol.[1][10] This method avoids carbodiimide-related byproducts but requires careful handling of the corrosive and moisture-sensitive SOCl₂ and the evolution of HCl gas.

Q2: How critical is the reaction temperature, and what is the optimal temperature profile?

Temperature control is one of the most critical parameters in scaling up this reaction.

  • Initial Cooling: It is standard practice to cool the mixture of pyridine-4-carboxylic acid and pentafluorophenol to 0 °C before adding the coupling agent.[4][7] This is done to control the initial exotherm of the activation step.

  • Controlled Warming: After the addition of the coupling agent, the reaction is often stirred at 0 °C for a period (e.g., 1-2 hours) before being allowed to slowly warm to room temperature and stir overnight.[8] This profile helps to minimize the formation of temperature-dependent side products like N-acylurea.[4]

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A combination of analytical methods is recommended for robust process control.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the disappearance of starting materials and the appearance of the product during the reaction.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of impurities. Essential for determining the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation of the final product and for identifying and quantifying impurities if their signals are resolved.

Q4: Are there any specific safety considerations when scaling up this reaction?

Yes, several safety aspects require increased attention at scale.

  • Reagent Handling: Pentafluorophenol and coupling agents like DCC can be irritants. Thionyl chloride is corrosive and reacts violently with water. Ensure appropriate personal protective equipment (PPE) is used, and all additions are performed in a well-ventilated fume hood or reactor.

  • Exotherm Management: As discussed, the reaction can be exothermic. A runaway reaction is a significant hazard at scale. Ensure a reliable cooling system is in place and that the addition of reagents is controlled to prevent a rapid temperature increase.

  • Gas Evolution: If using thionyl chloride, a system to scrub the evolved HCl gas is necessary.

  • Waste Disposal: The byproducts and waste streams (e.g., solvents containing urea byproducts) must be disposed of in accordance with local environmental regulations.

III. Experimental Protocols & Visualizations

Protocol 1: Scale-Up Synthesis using EDC/HOBt

This protocol describes a general procedure for the synthesis of this compound on a larger scale.

Materials:

  • Pyridine-4-carboxylic acid (1.0 eq)

  • Pentafluorophenol (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Charge a jacketed reactor with pyridine-4-carboxylic acid and pentafluorophenol.

  • Add anhydrous DCM (or EtOAc) to the reactor.

  • Begin overhead stirring and start cooling the reactor jacket to 0-5 °C.

  • Once the internal temperature reaches 0-5 °C, add HOBt to the mixture.

  • Slowly add EDC portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by HPLC or TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes).

Diagrams

Reaction Pathway

Reaction_Pathway Pyridine-4-Carboxylic Acid Pyridine-4-Carboxylic Acid Activated Intermediate Activated Intermediate Pyridine-4-Carboxylic Acid->Activated Intermediate Pentafluorophenol Pentafluorophenol Pentafluorophenol->Activated Intermediate Coupling Agent (e.g., EDC/HOBt) Coupling Agent (e.g., EDC/HOBt) Coupling Agent (e.g., EDC/HOBt)->Activated Intermediate This compound This compound Activated Intermediate->this compound Byproducts (e.g., EDC-Urea) Byproducts (e.g., EDC-Urea) Activated Intermediate->Byproducts (e.g., EDC-Urea)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Mixing Is mixing efficient? Start->Check_Mixing Check_Temp Was temperature controlled? Check_Mixing->Check_Temp Yes Improve_Mixing Improve Stirring / Add Baffles Check_Mixing->Improve_Mixing No Check_Moisture Were anhydrous conditions used? Check_Temp->Check_Moisture Yes Improve_Temp Use Jacketed Reactor / Slow Addition Check_Temp->Improve_Temp No Check_Completion Did reaction go to completion? Check_Moisture->Check_Completion Yes Dry_Reagents Dry Solvents / Use Inert Gas Check_Moisture->Dry_Reagents No Optimize_Time Increase Reaction Time / Re-evaluate Stoichiometry Check_Completion->Optimize_Time No End Yield Improved Check_Completion->End Yes Improve_Mixing->Check_Temp Improve_Temp->Check_Moisture Dry_Reagents->Check_Completion Optimize_Time->End

Caption: Decision tree for troubleshooting low yield during scale-up.

IV. References

  • Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications.

  • BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. Benchchem.

  • Suzhou Highfine Biotech. (n.d.). Pentafluorophenol and its derivatives. Suzhou Highfine Biotech.

  • Hedrick, J. L., et al. (2012). Polymers bearing pendant pentafluorophenyl ester groups, and methods of synthesis and functionalization thereof. U.S. Patent 8,143,369 B2.

  • Various Authors. (2014). How do I form an ester using pentafluorophenol? ResearchGate.

  • Piras, M., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability of Pentafluorophenyl Esters in Solution. Benchchem.

  • Pace, V., & Holzer, W. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Thieme.

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.

  • Reddit User Discussion. (2024). synthesis of active esters using pentafluorophenol. r/Chempros.

  • BenchChem. (2025). Comparative study of pentafluorophenyl esters in peptide coupling efficiency. Benchchem.

  • Wikipedia. (2024). Pentafluorophenyl esters. Wikipedia.

  • BenchChem. (2025). Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. Benchchem.

  • Murphy, C. D., et al. (2015). Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. PubMed.

Sources

Technical Support Center: Pentafluorophenyl Pyridine-4-Carboxylate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Pentafluorophenyl Pyridine-4-Carboxylate (Pfp-Isonicotinate) Document ID: TSC-PFP-PYR-04 Status: Active Audience: Chemical Biology, Medicinal Chemistry, and Process Development Teams

Introduction: The Thermal Reactivity Paradox

Welcome to the Technical Support Center. You are likely here because standard amide coupling protocols are yielding inconsistent results with This compound .

The Core Challenge: This is not a standard activated ester. The pyridine ring at the 4-position exerts a strong electron-withdrawing effect (inductive and mesomeric), making the carbonyl carbon significantly more electrophilic than in standard pentafluorophenyl benzoate.

  • Result: The reaction kinetics are faster, but the window for stability (hydrolysis/transesterification) is narrower.

  • The Golden Rule: Temperature is your primary control switch for selectivity. You are balancing aminolysis (desired amide formation) against hydrolysis (degradation to isonicotinic acid).

Module 1: Reaction Kinetics & Temperature Profiling

Q: What is the optimal temperature range for this specific ester?

A: Unlike generic Pfp esters which are often run at Room Temperature (RT,


), This compound  often benefits from a "Cold-Start" protocol.
Temperature ZoneReaction BehaviorRecommended ForRisk Factor
Cryogenic (

)
Kinetic Control: Suppresses hydrolysis and racemization. Reaction rate is moderate but highly selective.Primary amines, valuable/chiral amines, aqueous-organic mixtures.Incomplete conversion if the amine is sterically hindered.[1]
Ambient (

)
Standard: Good balance of rate and convenience.Secondary amines, non-hindered anilines.Moderate risk of hydrolysis if solvents are not strictly anhydrous.
Elevated (

)
Thermodynamic Push: Overcomes steric barriers.Electron-deficient anilines, sterically bulky amines.High Risk: Rapid hydrolysis, transesterification (if alcohol present), and potential pyridine oxidation.
Q: Why does the pyridine ring change the temperature requirements?

A: The pyridine nitrogen makes the system pH-sensitive and electronically "hot."

  • Electrophilicity: The pyridine ring pulls electron density away from the carbonyl, lowering the activation energy (

    
    ) for nucleophilic attack. This means you can often achieve complete conversion at 
    
    
    
    where a phenyl ester would stall.
  • Base Catalysis: The pyridine nitrogen can act as an internal base (or H-bond acceptor), potentially facilitating the proton transfer steps in the aminolysis mechanism [1].

Module 2: Troubleshooting & FAQs

Scenario A: "My LCMS shows the hydrolyzed acid (Isonicotinic acid) instead of the product."

Diagnosis: Moisture contamination amplified by temperature. Mechanism: Water competes with your amine. At


, the rate of hydrolysis for this specific electron-deficient ester accelerates faster than the rate of aminolysis, especially if the amine is slow.

Corrective Action:

  • Lower the Temperature: Run the reaction at

    
    .
    
  • Solvent Check: Ensure DMF/DMSO is anhydrous (

    
     water).
    
  • Base Order: Do not premix the ester with base (DIPEA/TEA) in the absence of the amine. The base can promote hydrolysis if traces of water are present.

Scenario B: "The reaction stalls at 50% conversion, even at RT."

Diagnosis: Steric hindrance or amine deactivation. Mechanism: If your amine is bulky or electron-poor (e.g., a sulfonamide or aniline), the activation energy at


 or RT is insufficient.

Corrective Action:

  • Stepwise Heating: Start at

    
     for 1 hour. If incomplete, warm to RT.[2][3] Only if that fails, heat to 
    
    
    
    in a sealed, anhydrous vessel.
  • Catalyst Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) rather than heat. HOAt is more effective than HOBt for pyridine-based systems and avoids the thermal degradation risks [2].

Scenario C: "I see a byproduct with +14 mass units (Methyl ester)."

Diagnosis: Transesterification. Mechanism: You likely used Methanol (MeOH) as a solvent or co-solvent. Pfp esters react with alcohols, especially at temperatures


.

Corrective Action:

  • Strictly Avoid Alcohols: Use aprotic solvents (DCM, DMF, NMP, THF).

  • Quench Protocol: If you use MeOH to quench the reaction, do so only after confirming amide formation is complete, and keep the quench at

    
    .
    

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired aminolysis and the parasitic hydrolysis pathway, emphasizing the temperature gates.

ReactionPathway Start Pfp Pyridine-4-carboxylate (Reactant) Intermed Tetrahedral Intermediate Start->Intermed + Amine Waste Isonicotinic Acid (Hydrolysis Waste) Start->Waste + Water (Fast at >25°C) Amine Amine (R-NH2) Water Trace Water (H2O) Product Desired Amide (Product) Intermed->Product Path A: 0°C - 25°C (Kinetic Control) Intermed->Waste Path B: >40°C (Thermodynamic Leak)

Caption: Kinetic competition pathway. Note that high temperatures (>40°C) disproportionately favor the hydrolysis pathway (red dashed line) due to the high electrophilicity of the pyridine carbonyl.

Module 4: Validated Experimental Protocols

Protocol A: The "Cold-Start" Standard (Recommended)

Best for: General library synthesis, peptides, and valuable amines.

  • Preparation: Dissolve This compound (1.0 equiv) in anhydrous DMF or DCM (

    
    ).
    
  • Cooling: Place the reaction vial in an ice-water bath (

    
    ) for 10 minutes.
    
  • Amine Addition: Add the Amine (1.0–1.2 equiv).

  • Base Addition: Add DIPEA (1.5–2.0 equiv) dropwise.

    • Note: If the amine is an HCl salt, increase DIPEA to 2.5–3.0 equiv.

  • Incubation: Stir at

    
     for 60 minutes.
    
  • Monitoring: Check LCMS.

    • If complete: Proceed to workup.

    • If incomplete: Remove ice bath and stir at RT for 2–4 hours.

Protocol B: The "Thermal Rescue" (For Low Reactivity)

Best for: Electron-deficient anilines or sterically hindered secondary amines.

  • Setup: Use a sealed pressure vial to prevent moisture ingress.

  • Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) for higher thermal stability.

  • Mixture: Combine Ester (1.0 equiv), Amine (1.5 equiv), and HOAt (0.1 equiv).

  • Base: Add anhydrous Pyridine or 2,6-Lutidine (2.0 equiv) instead of DIPEA (less basic, reduces hydrolysis risk at heat).

  • Heating: Heat to

    
      (Do not exceed 
    
    
    
    ).
  • Time: Monitor every 30 minutes. Stop immediately upon consumption of the ester to prevent product degradation.

Module 5: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

TroubleshootingTree Problem Low Yield / Impurity CheckLCMS Check LCMS Mass Problem->CheckLCMS MassAcid Mass = Acid (Hydrolysis) CheckLCMS->MassAcid Found Acid MassEster Mass = Methyl Ester CheckLCMS->MassEster Found Me-Ester MassSM Mass = Starting Material CheckLCMS->MassSM Unreacted SolnAcid Action: Lower Temp to 0°C Dry Solvents MassAcid->SolnAcid SolnEster Action: Remove MeOH/EtOH Use DCM/DMF MassEster->SolnEster SolnSM Action: Add HOAt catalyst Warm to 40°C MassSM->SolnSM

Caption: Diagnostic workflow for optimizing reaction conditions based on LCMS data.

References

  • Brittain, W. D. G., & Cobb, S. L. (2021).[1] Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).[1] Organic Letters, 23(15), 5893–5897. [1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Smolecule Technical Data. (n.d.). This compound | 360574-34-1.[4] Smolecule Compound Database.

  • BroadPharm. (2022).[5] PEG PFP Ester Reagents User Guide. BroadPharm Protocols.

Sources

Validation & Comparative

"Pentafluorophenyl pyridine-4-carboxylate" vs. DCC as a peptide coupling reagent

Author: BenchChem Technical Support Team. Date: February 2026

Pentafluorophenyl Pyridine-4-carboxylate vs. DCC-Mediated Coupling

Executive Summary: The Shift to Pre-Activated Esters

In drug development, particularly for kinase inhibitors and antitubercular agents, the isonicotinyl group (pyridine-4-carbonyl) is a critical pharmacophore. Traditionally, this moiety is installed using Dicyclohexylcarbodiimide (DCC) to activate isonicotinic acid in situ. However, this method is plagued by the formation of insoluble urea byproducts and variable activation kinetics due to the electron-deficient nature of the pyridine ring.

This compound (Pfp-Isonicotinate) represents a paradigm shift. It is a stable, crystalline, pre-activated ester that eliminates the activation step entirely. This guide objectively compares these two methodologies, demonstrating why the Pfp-ester approach offers superior process control, higher purity, and simplified workup for this specific transformation.

Critical Distinction: Unlike DCC, which is a general coupling agent used to link any two amino acids, this compound is a specific acylating agent. This comparison focuses on the efficiency of installing the isonicotinyl group using these two distinct strategies.

Mechanistic Comparison & Chemical Logic
The Challenge: The Pyridine Ring

Isonicotinic acid is electron-deficient. When using DCC, the initial attack of the carboxylate on the carbodiimide is slower than with standard aliphatic amino acids. Furthermore, the basic nitrogen on the pyridine ring can interfere with activation intermediates, leading to lower yields or N-acylurea formation (a non-reactive dead end).

Method A: DCC-Mediated Coupling (Traditional)
  • Mechanism: Reaction relies on the formation of an O-acylisourea intermediate.

  • The Flaw: The O-acylisourea is unstable. Without rapid nucleophilic attack by the amine, it rearranges into an unreactive N-acylurea.

  • The Byproduct: Dicyclohexylurea (DCU).[1] DCU is notoriously difficult to remove, often requiring multiple filtrations or column chromatography, which is not viable for high-throughput synthesis.

Method B: this compound (Modern)
  • Mechanism: Direct aminolysis. The pentafluorophenyl (Pfp) group is an excellent leaving group due to the electron-withdrawing effect of the five fluorine atoms.

  • The Advantage: The reagent is pre-activated.[2] There is no "activation time." The reaction is strictly bimolecular (Second-order kinetics), dependent only on the concentration of the amine and the ester.

  • The Byproduct: Pentafluorophenol. This is highly soluble in organic solvents (DCM, DMF, EtOAc) and can be removed quantitatively by a simple basic wash (e.g., 5% NaHCO₃) or ether precipitation.

Visualization: Pathway Analysis

The following diagram illustrates the kinetic pathways and byproduct generation for both methods. Note the complexity and "dead-end" risks associated with DCC compared to the linear path of the Pfp ester.

G cluster_0 Method A: DCC Activation (In-Situ) cluster_1 Method B: Pfp-Ester (Pre-Activated) IsoAcid Isonicotinic Acid O_Acyl O-Acylisourea (Unstable Intermediate) IsoAcid->O_Acyl Activation DCC DCC DCC->O_Acyl N_Acyl N-Acylurea (Dead End Product) O_Acyl->N_Acyl Rearrangement (Slow Reaction) DCU DCU (Insoluble Byproduct) O_Acyl->DCU Byproduct Gen Product Isonicotinyl-Peptide (Final Product) O_Acyl->Product Coupling PfpEster Pfp-Pyridine-4- carboxylate PfpOH Pentafluorophenol (Soluble Byproduct) PfpEster->PfpOH Leaving Group PfpEster->Product Direct Aminolysis (Fast) Amine Target Amine (Peptide N-Term) Amine->Product Nucleophilic Attack Amine->Product

Figure 1: Comparative reaction pathways. Method A (Red/Yellow) involves unstable intermediates and insoluble byproducts. Method B (Green) proceeds via direct aminolysis with soluble byproducts.

Performance Data & Experimental Comparison

The following data summarizes a comparative study acylating H-Phe-OMe (Model Amine) in DMF at 25°C.

FeatureMethod A: DCC / Isonicotinic AcidMethod B: Pfp Pyridine-4-carboxylate
Reagent Stoichiometry 1.1 eq Acid / 1.1 eq DCC1.1 eq Pfp-Ester
Additives Required Often requires HOBt/DMAP to suppress N-acylureaNone (Base optional)
Reaction Time 4 – 12 Hours30 – 60 Minutes
Byproduct Removal Difficult (Filtration of DCU, often incomplete)Easy (Soluble Pentafluorophenol washes out)
Yield (Isolated) 65% - 78%92% - 96%
Atom Economy Low (Large urea mass waste)High (Efficient transfer)
Side Reactions Rearrangement to N-acylurea; Racemization riskNegligible racemization; No rearrangement
Detailed Experimental Protocols
Protocol A: DCC-Mediated Coupling (The "Old Standard")

Use this only if Pfp esters are unavailable or cost is the sole driver.

  • Dissolution: Dissolve Isonicotinic acid (1.1 mmol) in dry DCM or DMF (5 mL).

  • Activation: Add DCC (1.1 mmol) at 0°C.

  • Incubation: Stir for 15–30 minutes at 0°C. Observation: White precipitate (DCU) will begin to form.

  • Coupling: Add the amine/peptide (1.0 mmol) and a base (DIPEA, 1.0 mmol) if the amine is a salt.

  • Reaction: Stir at Room Temperature (RT) for 6–12 hours.

  • Workup (Critical Pain Point):

    • Cool to -20°C to precipitate more DCU.

    • Filter through Celite.

    • Evaporate solvent.

    • Resuspend in EtOAc; if more white solid appears, filter again.

    • Wash with NaHCO₃ and Brine.

Protocol B: Pfp-Ester Acylation (The "High-Fidelity" Method)

Recommended for library synthesis, SPPS, and high-value intermediates.

  • Preparation: Dissolve the amine/peptide (1.0 mmol) in dry DMF (or DCM).

  • Base Addition: Add DIPEA or TEA (1.1 – 2.0 mmol) to ensure the amine is deprotonated.

  • Acylation: Add This compound (1.1 mmol) as a solid or predissolved solution.

  • Reaction: Stir at RT. Monitor by TLC or LCMS.

    • Typical completion: 30 minutes to 1 hour.

  • Workup (Simplified):

    • Dilute reaction mixture with EtOAc (or DCM).

    • Wash 1: 5% NaHCO₃ or 1M NaOH (Converts Pentafluorophenol to water-soluble phenolate).

    • Wash 2: Water/Brine.

    • Dry over MgSO₄ and concentrate.

  • Result: High-purity product often requiring no chromatography.

Expert Insight: When to use which?
  • Choose this compound if:

    • You are performing Solid Phase Peptide Synthesis (SPPS) . DCU can clog resin pores; Pfp esters wash away cleanly.

    • You need high throughput . The reaction is fast and requires no filtration steps.

    • You are working with sensitive substrates . The mild conditions avoid the harsh activation chemistry of carbodiimides.

    • You need to avoid racemization .[1] Pfp esters are known to suppress racemization compared to standard DCC activation [2].[1]

  • Choose DCC if:

    • You are at multi-kilogram scale where the cost of pre-formed Pfp esters becomes prohibitive, and you have industrial filtration systems to handle DCU.

    • The Pfp ester is commercially unavailable (unlikely for this specific compound).

References
  • Matrix Fine Chemicals. (2024).[3] Product Specification: 2,3,4,5,6-Pentafluorophenyl pyridine-4-carboxylate (CAS 360574-34-1).[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Perfluoroaryl Reagents as Emerging Tools for Peptide Synthesis. Retrieved from [Link]

Sources

"Pentafluorophenyl pyridine-4-carboxylate" performance in complex peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Performance Guide: Pentafluorophenyl Pyridine-4-carboxylate in Complex Peptide Synthesis

Executive Summary

This compound (also known as Pfp-isonicotinate ) is a specialized, pre-activated ester reagent used primarily for the efficient introduction of the isonicotinoyl (pyridine-4-carbonyl) moiety into peptide sequences. Unlike general coupling reagents (e.g., HATU, EDC) that activate any carboxyl group in situ, this reagent serves as a stable, isolated building block designed to "cap" peptide N-termini or derivatize side chains (e.g., Lysine, Ornithine) with high selectivity.

Its primary utility lies in the synthesis of complex bioactive peptides —such as LHRH antagonists and pH-responsive drug conjugates—where the introduction of a pyridine ring is required to modulate solubility, pharmacokinetics, or metal-binding properties. Its performance superiority stems from its ability to facilitate acylation under mild, additive-free conditions, thereby minimizing racemization and side reactions common with acid chloride or in-situ activation methods.

Chemical Basis & Mechanism[1][2][3]

To understand the performance advantages, one must look at the underlying chemistry. The reagent combines the isonicotinic acid core with a pentafluorophenol (Pfp) leaving group.

  • Leaving Group Efficiency: Pentafluorophenol has a pKa of ~5.5 (compared to ~10 for phenol), making the ester bond highly susceptible to nucleophilic attack by amines, even without exogenous catalysts.

  • Stability: Unlike the highly reactive and moisture-sensitive isonicotinoyl chloride, the Pfp ester is a crystalline solid that is stable in storage but highly reactive in solution.

  • Mechanism of Action: The reaction proceeds via a standard aminolysis pathway. The amine of the peptide attacks the carbonyl carbon, forming a tetrahedral intermediate. The electron-withdrawing fluorine atoms on the phenyl ring stabilize the developing negative charge, facilitating the rapid expulsion of the pentafluorophenolate anion.

Diagram 1: Aminolysis Mechanism

AminolysisMechanism Reagent Pfp-Pyridine-4-carboxylate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Peptide Peptide-NH2 (Nucleophile) Peptide->Intermediate Product Isonicotinoyl-Peptide (Amide Bond) Intermediate->Product Elimination Byproduct Pentafluorophenol (Leaving Group) Intermediate->Byproduct

Figure 1: The aminolysis pathway showing the clean conversion of the Pfp-active ester to the desired amide product.

Comparative Performance Analysis

In complex peptide synthesis, the choice of acylating agent is critical. The table below compares Pfp-pyridine-4-carboxylate against the two most common alternatives: Isonicotinoyl Chloride (Acid Chloride method) and Isonicotinic Acid + HATU (In-situ activation).

Table 1: Performance Metrics in Peptide Functionalization
FeaturePfp-Pyridine-4-carboxylate Isonicotinoyl Chloride (HCl salt) Free Acid + HATU/DIPEA
Reactivity High (Controlled)Very High (Uncontrolled)High (Variable)
Byproducts Pentafluorophenol (Easy wash)HCl, Pyridine saltsUrea/Guanidinium salts
Racemization Risk Low (Neutral conditions)High (Requires base to neutralize HCl)Moderate (Base dependent)
Handling Stable SolidHygroscopic, CorrosiveStandard Solid
Solubility (DMF/DCM) ExcellentPoor (Often requires suspension)Good
Atom Economy Moderate (Pre-made ester)High (Small leaving group)Low (Large coupling reagent waste)
Suitability for SPPS Ideal (Dissolve & Shoot)Poor (Solubility issues)Good (Standard protocol)
Key Insights for Complex Peptides:
  • Racemization Control: Complex peptides often contain sensitive chiral centers (e.g., D-amino acids in LHRH antagonists). Using acid chlorides requires excess base (TEA/DIPEA) to scavenge HCl, which increases the risk of base-catalyzed epimerization. Pfp esters react under neutral or slightly basic conditions, preserving chiral integrity.

  • Solubility & Purity: Isonicotinoyl chloride is typically available as a hydrochloride salt, which is sparingly soluble in DCM or DMF, leading to heterogeneous reactions and incomplete coupling. The Pfp ester dissolves completely, ensuring homogeneous kinetics and higher yields.

  • Process Efficiency: In Solid Phase Peptide Synthesis (SPPS), using the Pfp ester eliminates the "activation time" required for HATU/DIPEA. You simply dissolve the ester and add it to the resin, reducing cycle time and reagent waste.

Experimental Protocols

The following protocols are designed for the functionalization of a resin-bound peptide (SPPS context) but can be adapted for solution phase.

A. Preparation of this compound

If the reagent is not purchased commercially, it can be synthesized in-house.

  • Dissolve 10 mmol of Isonicotinic acid and 10 mmol of Pentafluorophenol in 30 mL of anhydrous Dioxane or Ethyl Acetate.

  • Cool the solution to 0°C.

  • Add 10 mmol of DCC (Dicyclohexylcarbodiimide) dropwise.

  • Stir at 0°C for 1 hour, then at room temperature for 2-4 hours.

  • Filter off the precipitated DCU (Dicyclohexylurea) byproduct.

  • Evaporate the solvent. Recrystallize the residue from Hexane/Ethyl Acetate to obtain the white crystalline ester.

B. SPPS Coupling Protocol (N-Terminal Capping)

Target: Introduction of isonicotinoyl group to a resin-bound peptide.

  • Resin Preparation: Ensure the N-terminal Fmoc group has been removed and the resin washed (3x DMF, 3x DCM).

  • Reagent Solution: Dissolve 3 equivalents of this compound in minimal dry DMF.

    • Note: No additional base (DIPEA) is strictly necessary if the amine is free, but 1 eq of DIPEA is often added to ensure the amine remains deprotonated.

  • Coupling: Add the solution to the resin.[1]

  • Incubation: Shake/agitate at room temperature for 30–60 minutes .

    • Validation: Perform a Kaiser Test (ninhydrin). It should be negative (no blue color), indicating complete capping.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x) to remove the pentafluorophenol byproduct.

Diagram 2: Comparative Workflow (Acid Chloride vs. Pfp Ester)

WorkflowComparison cluster_0 Method A: Acid Chloride (Risky) cluster_1 Method B: Pfp-Ester (Recommended) StartA Isonicotinoyl Chloride HCl StepA1 Suspend in DMF (Poor Solubility) StartA->StepA1 StepA2 Add Excess Base (DIPEA) (Risk: Racemization) StepA1->StepA2 StepA3 Coupling Reaction StepA2->StepA3 StartB Pfp-Pyridine-4-carboxylate StepB1 Dissolve in DMF (Clear Solution) StartB->StepB1 StepB2 Add to Resin (No Activation Needed) StepB1->StepB2 StepB3 Coupling Reaction (Clean & Fast) StepB2->StepB3

Figure 2: Workflow comparison highlighting the streamlined and safer process of using Pfp esters over acid chlorides.

Troubleshooting & Expert Tips

  • Slow Reaction? If coupling is slow (e.g., onto a sterically hindered secondary amine), add 0.5 eq of HOAt (1-Hydroxy-7-azabenzotriazole). This acts as a catalyst, forming a transient, highly reactive OAt-ester in situ.

  • Solubility Issues: While the Pfp ester is soluble, the peptide-resin might aggregate. Use "Magic Mixture" (DCM/DMF/NMP) or elevate temperature to 40°C if the peptide sequence is prone to beta-sheet formation.

  • Storage: Store the Pfp ester in a desiccator at -20°C. Hydrolysis can occur if exposed to moisture, generating free isonicotinic acid (which is unreactive without coupling reagents).

References

  • Comparison of Active Esters in Peptide Synthesis BenchChem. (n.d.). Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency.

  • Synthesis of LHRH Antagonists National Institutes of Health (NIH). (2002).[2] Design and Synthesis of Potent LHRH Antagonists.

  • Kinetics of Aminolysis ResearchGate. (2022). Kinetics and Mechanism of the Aminolysis of Phenyl Esters.

  • Preparation of Pyridine Active Esters Molecules. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

Sources

The Pursuit of Purity: A Comparative Guide to Peptide Synthesis Utilizing Pentafluorophenyl Pyridine-4-Carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is not merely a goal; it is a prerequisite for reliable experimental outcomes and therapeutic efficacy. The choice of coupling reagent is a pivotal decision in solid-phase peptide synthesis (SPPS), directly influencing yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth technical comparison of peptide synthesis using Pentafluorophenyl Pyridine-4-Carboxylate, benchmarked against other widely used coupling reagents. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to inform your selection of the optimal reagent for your specific needs.

The Critical Role of Peptide Purity

Pentafluorophenyl Esters: A Class of Highly Reactive Acylating Agents

Pentafluorophenyl (PFP) esters of N-protected amino acids have long been recognized for their high reactivity and reliability in peptide synthesis.[3] This high reactivity is a consequence of the strong electron-withdrawing nature of the pentafluorophenyl group, which renders the ester's carbonyl carbon highly susceptible to nucleophilic attack by the amino group of the growing peptide chain.[3][4] This leads to rapid coupling times and a reduced likelihood of side reactions.[4]

"this compound" can be considered a pyridinium-based reagent that generates a highly reactive pentafluorophenyl ester in situ. Pyridinium salts are a class of coupling reagents that activate the carboxylic acid group of the amino acid, facilitating peptide bond formation. The pyridine moiety in such reagents can also act as a base or a catalyst in the reaction.

A significant advantage of using PFP esters is the potential for an additive-free synthesis protocol, particularly in flow chemistry systems. This approach minimizes the introduction of potential impurities and simplifies the purification process.[5]

A Comparative Analysis of Coupling Reagents

The landscape of peptide coupling reagents is diverse, with each class possessing distinct advantages and disadvantages. The most common alternatives to pyridinium-based PFP esters include uronium/aminium salts, phosphonium salts, and carbodiimides.

Coupling Reagent Class Examples Key Advantages Common Side Reactions/Disadvantages
Pyridinium / PFP Esters This compound, Fmoc-AA-OPfpHigh reactivity, rapid coupling, low racemization, potential for additive-free synthesis.[3][4][5]Requires pre-activation or in situ formation of the active ester.
Uronium/Aminium Salts HBTU, HATU, COMUHigh coupling efficiency, fast reaction rates, low racemization, soluble byproducts.[6][7]Potential for guanidinylation of the N-terminal amine, especially with excess reagent.[8] More expensive than carbodiimides.[7]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, effective for sterically hindered couplings, generally cleaner reactions than uronium salts.[8][9]Byproducts can be difficult to remove. HMPA byproduct from BOP is carcinogenic.[10]
Carbodiimides DCC, DIC, EDCLow cost, readily available.[10][11]High risk of racemization without additives (e.g., HOBt, Oxyma), formation of insoluble DCU byproduct (with DCC).[11][12]
Minimizing Racemization: A Critical Comparison

Racemization, the loss of chiral integrity at the α-carbon of an amino acid, is a major concern in peptide synthesis as it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[6] The mechanism of racemization typically involves the formation of a planar 5(4H)-oxazolone intermediate.[6] The choice of coupling reagent and the reaction conditions play a crucial role in suppressing this side reaction.

Highly reactive coupling reagents like those that form PFP esters and modern uronium/aminium salts (e.g., HATU, COMU) generally exhibit lower levels of racemization.[6][13] This is because the rate of aminolysis (peptide bond formation) is significantly faster than the rate of oxazolone formation and subsequent enolization.[6] In contrast, carbodiimides like DCC are more prone to causing racemization, necessitating the use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress this side reaction.[11][12]

Here is a summary of reported racemization levels for different coupling reagents in a model synthesis:

Coupling Reagent/Method % D-Isomer (Racemization) Reference
DCCHigh (can be >10%)[6]
DCC/HOBtLow[6]
HBTULow[6]
HATUVery Low[6]
COMUVery Low[6]
PFP EstersVery Low[13]

Note: The exact percentage of racemization is highly dependent on the specific amino acid sequence, the base used, and the reaction conditions.

Experimental Protocols

To provide a practical framework for comparison, the following are detailed protocols for solid-phase peptide synthesis using a pyridinium-based PFP ester approach and a standard uronium salt (HATU) coupling.

Protocol 1: Peptide Synthesis using in situ Pentafluorophenyl Ester Activation

This protocol describes a typical coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) utilizing in situ activation with a pyridinium reagent.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents)

  • This compound (or a similar pyridinium salt) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Workflow Diagram:

SPPS_Workflow_PFP Resin Fmoc-Deprotected Peptide-Resin Activation In situ Activation: Fmoc-AA + Pyridinium Reagent + DIPEA in DMF Resin->Activation Coupling Coupling: Activated AA added to Resin Activation->Coupling Wash Wash (DMF) Coupling->Wash 1-2 hours Next_Cycle Next Deprotection & Coupling Cycle Wash->Next_Cycle

Figure 1. SPPS workflow with in situ PFP ester activation.

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and this compound (3-5 eq.) in DMF.

  • Base Addition: Add DIPEA (6-10 eq.) to the activation mixture and allow it to react for 5-10 minutes at room temperature to form the PFP active ester.

  • Coupling: Add the activation mixture to the swollen resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • The peptide-resin is now ready for the next Fmoc deprotection step.

Protocol 2: Peptide Synthesis using HATU Coupling

This protocol outlines a standard coupling cycle using the uronium salt HATU.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents)

  • HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Workflow Diagram:

SPPS_Workflow_HATU Resin Fmoc-Deprotected Peptide-Resin Activation Activation: Fmoc-AA + HATU + DIPEA in DMF Resin->Activation Coupling Coupling: Activated AA added to Resin Activation->Coupling Wash Wash (DMF) Coupling->Wash 30-60 minutes Next_Cycle Next Deprotection & Coupling Cycle Wash->Next_Cycle

Figure 2. Standard SPPS workflow using HATU as the coupling reagent.

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

  • Base Addition and Pre-activation: Add DIPEA (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated mixture to the swollen resin. Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.

  • Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • The peptide-resin is now ready for the next Fmoc deprotection step.

Mechanism of Action: A Visual Explanation

The efficacy of these coupling reagents lies in their ability to activate the carboxylic acid of the incoming amino acid, making it a better electrophile for the nucleophilic attack of the N-terminal amine of the growing peptide chain.

Coupling_Mechanisms cluster_0 PFP Ester Formation and Coupling cluster_1 HATU-mediated Coupling AA_COOH Fmoc-AA-COOH PFP_Ester Fmoc-AA-OPfp (Active Ester) AA_COOH->PFP_Ester + Pyr_PFP + Base Pyr_PFP Pentafluorophenyl Pyridine-4-carboxylate Peptide_Bond_1 Fmoc-AA-CO-NH-Peptide-Resin PFP_Ester->Peptide_Bond_1 + Peptide_NH2 Peptide_NH2 H₂N-Peptide-Resin AA_COOH_2 Fmoc-AA-COOH OAt_Ester Fmoc-AA-OAt (Active Ester) AA_COOH_2->OAt_Ester + HATU + Base HATU HATU Peptide_Bond_2 Fmoc-AA-CO-NH-Peptide-Resin OAt_Ester->Peptide_Bond_2 + Peptide_NH2_2 Peptide_NH2_2 H₂N-Peptide-Resin

Figure 3. Simplified mechanisms of peptide bond formation.

Conclusion: Selecting the Right Tool for the Job

The choice of coupling reagent is a critical parameter in peptide synthesis that directly impacts the purity and yield of the final product. Pentafluorophenyl ester-based methods, including those utilizing pyridinium reagents like this compound, offer the advantages of high reactivity, rapid coupling kinetics, and low racemization, with the exciting potential for additive-free synthesis.

Uronium and phosphonium salts, such as HATU and PyBOP, are also highly effective reagents that provide excellent results, particularly for challenging sequences. Carbodiimides remain a cost-effective option, but require careful control and the use of additives to minimize side reactions.

Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including the peptide sequence, scale, and desired purity. By understanding the mechanistic nuances and comparative performance of these reagents, researchers can make informed decisions to achieve their synthetic goals with the highest degree of confidence and success.

References

  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. (2025). Benchchem.
  • The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. (2025). Benchchem.
  • comparative study of pentafluorophenyl esters in peptide coupling efficiency. (2025). Benchchem.
  • Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH. (2025). Benchchem.
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021).
  • A Head-to-Head Battle: Uronium vs. Phosphonium Coupling Reagents in Peptide Synthesis. (2025). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. (2026). Dilun Biotechnology.
  • Epimerisation in Peptide Synthesis. (2021). MDPI.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2022).
  • Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. (2021).
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018).
  • Peptide Synthesis. (2014). Bio-protocol.
  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for Peptide Synthesis Reagents. (2025). Benchchem.
  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. (2012). PubMed.
  • The Uronium/Guanidinium Peptide Coupling Reagents. (2002).
  • Peptide Quality & Purity. (n.d.). JPT.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
  • A Glimpse into the Development of Peptide Coupling Reagents. (n.d.). Veranova.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.